molecular formula C18H34O4 B15164584 Hexadecanoic acid, 11-(acetyloxy)-, (S)- CAS No. 197853-44-4

Hexadecanoic acid, 11-(acetyloxy)-, (S)-

Cat. No.: B15164584
CAS No.: 197853-44-4
M. Wt: 314.5 g/mol
InChI Key: JVXXEOLUEGJPAC-KRWDZBQOSA-N
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Description

Hexadecanoic acid, 11-(acetyloxy)-, (S)- is a useful research compound. Its molecular formula is C18H34O4 and its molecular weight is 314.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

197853-44-4

Molecular Formula

C18H34O4

Molecular Weight

314.5 g/mol

IUPAC Name

(11S)-11-acetyloxyhexadecanoic acid

InChI

InChI=1S/C18H34O4/c1-3-4-10-13-17(22-16(2)19)14-11-8-6-5-7-9-12-15-18(20)21/h17H,3-15H2,1-2H3,(H,20,21)/t17-/m0/s1

InChI Key

JVXXEOLUEGJPAC-KRWDZBQOSA-N

Isomeric SMILES

CCCCC[C@@H](CCCCCCCCCC(=O)O)OC(=O)C

Canonical SMILES

CCCCCC(CCCCCCCCCC(=O)O)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

chemical structure and properties of (S)-11-(acetyloxy)hexadecanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-11-(acetyloxy)hexadecanoic acid is a chiral, acetylated long-chain fatty acid. As a derivative of hexadecanoic acid (palmitic acid), a ubiquitous saturated fatty acid, its structure is distinguished by an acetoxy group at the chiral C-11 position.[1] This modification from its precursor, (S)-11-hydroxyhexadecanoic acid, significantly alters its physicochemical properties, introducing an ester functionality that enhances reactivity and modifies its polarity.[1] This guide provides a comprehensive technical overview of its chemical structure, stereochemistry, and key physicochemical properties. It outlines a detailed, field-proven protocol for its synthesis via acetylation and subsequent purification. Furthermore, this document details the analytical methodologies for its structural confirmation, including predicted spectroscopic signatures. Finally, it explores the potential biological significance of this molecule in the context of antimicrobial and anti-inflammatory activities often associated with modified fatty acids, providing a foundation for researchers in chemistry and drug development.

Chemical Identity and Physicochemical Properties

(S)-11-(acetyloxy)hexadecanoic acid is a derivative of the 16-carbon saturated fatty acid, hexadecanoic acid.[2] The key features of its structure are a carboxylic acid functional group at C-1, a long aliphatic chain, and a chiral center at C-11 in the (S)-configuration, bearing an acetoxy (acetyl-ester) group.

The introduction of the acetoxy group in place of a hydroxyl or hydrogen moiety has a pronounced effect on the molecule's properties. It increases the molecular weight and alters the polarity, which in turn influences solubility, melting point, and chromatographic behavior compared to its parent fatty acid, palmitic acid, or its precursor, 11-hydroxyhexadecanoic acid.

Table 1: Calculated and Predicted Physicochemical Properties

PropertyValueSource/Method
IUPAC Name (11S)-11-(acetyloxy)hexadecanoic acid---
Molecular Formula C₁₈H₃₄O₄Calculated
Molecular Weight 314.46 g/mol Calculated
Canonical SMILES CCCCCCCCCCCCCCC(=O)OPubChem CID 139032313
CAS Number 197853-44-4[1]
Predicted XLogP3 6.5PubChem Prediction
Predicted Solubility Low in water; Soluble in organic solvents (e.g., ethanol, DCM, ethyl acetate)General Property of Fatty Acid Esters[1][3]
Predicted Boiling Point > 350 °CEstimation based on similar long-chain fatty esters
Predicted Melting Point 55-65 °CEstimation based on similar O-acylated hydroxy fatty acids[3]

Synthesis and Purification

The most direct and efficient synthesis of (S)-11-(acetyloxy)hexadecanoic acid is achieved through the acetylation of its corresponding hydroxy precursor, (S)-11-hydroxyhexadecanoic acid, also known as (+)-Jalapinolic acid.[4] This reaction is a standard esterification where the secondary alcohol is acylated.

Rationale for Synthetic Approach

The choice of acetylation via acetic anhydride with a mild base catalyst like 4-(Dimethylamino)pyridine (DMAP) is predicated on several factors:

  • High Efficiency: Acetic anhydride is a highly reactive acetylating agent for both primary and secondary alcohols.

  • Favorable Kinetics: DMAP is an excellent nucleophilic catalyst that accelerates the acylation of sterically accessible alcohols.

  • Mild Conditions: The reaction proceeds efficiently at or slightly above room temperature, minimizing the risk of side reactions or racemization at the chiral center.

  • Simple Workup: The byproducts (acetic acid and excess anhydride) are easily removed through aqueous extraction, and the catalyst can be removed with a dilute acid wash.

Detailed Experimental Protocol: Synthesis

Materials:

  • (S)-11-hydroxyhexadecanoic acid (1.0 eq)

  • Acetic Anhydride (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (1M aq.)

  • Saturated Sodium Bicarbonate solution (aq.)

  • Brine (saturated NaCl aq.)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add (S)-11-hydroxyhexadecanoic acid (1.0 eq) and dissolve it in anhydrous DCM (approx. 10 mL per gram of starting material).

  • Reagent Addition: Add DMAP (0.1 eq) to the solution, followed by the slow, dropwise addition of acetic anhydride (1.5 eq) while stirring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3), observing the disappearance of the starting material spot and the appearance of a new, less polar product spot. The reaction is typically complete within 2-4 hours.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove DMAP), water, saturated NaHCO₃ solution (to remove acetic acid), and finally brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage Start (S)-11-hydroxyhexadecanoic acid in anhydrous DCM Reagents Add DMAP (cat.) and Acetic Anhydride Start->Reagents Stir Stir at Room Temp (2-4 hours) Reagents->Stir Wash_HCl Wash with 1M HCl Stir->Wash_HCl Wash_H2O Wash with Water Wash_HCl->Wash_H2O Wash_Bicarb Wash with Sat. NaHCO3 Wash_H2O->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry organic layer (MgSO4) Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Column Silica Gel Column Chromatography (Hexane:Ethyl Acetate gradient) Concentrate->Column Final Pure (S)-11-(acetyloxy)hexadecanoic acid Column->Final

Figure 1: Synthesis and Purification Workflow.
Detailed Experimental Protocol: Purification

The crude product is typically a viscous oil or waxy solid and can be purified to high homogeneity using silica gel column chromatography.

  • Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with a low percentage of ethyl acetate in hexane (e.g., 5% ethyl acetate) and gradually increasing the concentration.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified (S)-11-(acetyloxy)hexadecanoic acid.

Structural Elucidation and Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using a combination of spectroscopic techniques. The following are predicted data based on the known structure and typical values for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • C=O (Carboxylic Acid): A strong, broad absorption band is expected around 1710 cm⁻¹ .

  • C=O (Ester): A strong, sharp absorption band is expected at a slightly higher wavenumber than the acid, typically around 1740 cm⁻¹ .

  • O-H (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded hydroxyl group.

  • C-H (Aliphatic): Multiple sharp peaks are expected in the 2850-2960 cm⁻¹ region.

  • C-O (Ester/Acid): Strong C-O stretching bands will appear in the 1150-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

AssignmentPredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)Rationale
-COOH 10.0 - 12.0 (broad singlet)179 - 181Deshielded acidic proton and carboxyl carbon.[5]
-CH₂-COOH (C2) 2.35 (triplet)34.0Alpha to a carbonyl group.[5]
-O(C=O)CH₃ 2.05 (singlet, 3H)21.1Acetyl methyl group protons and carbon.
-O(C=O)CH₃ ---170.5Ester carbonyl carbon.[6][7]
-CH-O- (C11) 4.90 (multiplet)74.5Methine proton and carbon deshielded by the adjacent ester oxygen.[8][9][10]
-CH₂- (Alkyl Chain) 1.20 - 1.65 (multiplet)22.0 - 32.0Protons and carbons of the main aliphatic chain.[11]
Terminal -CH₃ (C16) 0.88 (triplet)14.1Terminal methyl group of the alkyl chain.[11]
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Electrospray Ionization (ESI): In negative ion mode, the most prominent ion would be the deprotonated molecule [M-H]⁻. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ may be observed.[12]

  • Expected [M-H]⁻: m/z = 313.23

  • Key Fragmentation: A characteristic fragmentation in tandem MS (MS/MS) would be the neutral loss of acetic acid (60.05 Da) from the parent ion, a common pathway for acetate esters.[12][13][14] This fragmentation helps to confirm the presence and location of the acetyloxy group.

Potential Biological Activity and Applications

While specific studies on (S)-11-(acetyloxy)hexadecanoic acid are limited, the biological activities of related fatty acids and their derivatives provide a strong basis for predicting its potential roles and applications.

Antimicrobial Properties

Fatty acids, particularly those with medium to long chains, are known to possess antimicrobial activity.[2][15][16] The proposed mechanisms often involve the disruption of the bacterial cell membrane. The amphipathic nature of these molecules allows them to insert into the phospholipid bilayer, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[17] The presence of the ester group in (S)-11-(acetyloxy)hexadecanoic acid may modulate this activity by altering its hydrophobicity and interaction with bacterial membranes. It is a potential candidate for evaluation against various bacterial strains, including multidrug-resistant variants.[15][18]

Anti-inflammatory and Immunomodulatory Effects

Modified fatty acids can act as signaling molecules and modulate inflammatory pathways. Saturated fatty acids like palmitic acid have been shown to act as ligands for Toll-like receptor 4 (TLR4), initiating a pro-inflammatory cascade.[19][20] It is plausible that structural modifications, such as the introduction of an acetyloxy group at the C-11 position, could alter this interaction. The modified fatty acid might act as a competitive inhibitor or an antagonist at the receptor, thereby exerting an anti-inflammatory effect.[21][22] This mechanism is an active area of research for developing novel anti-inflammatory agents.[23]

Signaling Pathway Modulation

The diagram below illustrates a potential mechanism by which a modified fatty acid could exert anti-inflammatory effects by interfering with the TLR4 signaling pathway, a known target for saturated fatty acids.

G cluster_membrane Cell Membrane cluster_pathway Pro-inflammatory Cascade TLR4 TLR4 Receptor MyD88 MyD88 TLR4->MyD88 Signal Transduction SFA Saturated Fatty Acid (e.g., Palmitic Acid) SFA->TLR4 Binds & Activates Target_Mol (S)-11-(acetyloxy)hexadecanoic acid Target_Mol->TLR4 Potential Antagonist? NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines

Sources

biological function of 11-acetyloxy palmitic acid in lipid metabolism

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Function of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Lipid Metabolism

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

While the specific molecule 11-acetyloxy palmitic acid is not documented in the current scientific literature, this guide delves into a closely related and recently discovered class of bioactive lipids: Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) . This guide provides a comprehensive technical overview of the burgeoning field of FAHFA research, with a particular focus on Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs), which are directly relevant to the metabolism of palmitic acid. We will explore their discovery, structure, biological functions in metabolic regulation and inflammation, and their potential as therapeutic targets. This document is intended to serve as a foundational resource, synthesizing current knowledge and providing practical insights for researchers in lipid biology and drug development.

Introduction: A New Paradigm in Lipid Signaling

The field of lipidomics has unveiled a vast and complex landscape of molecules that far exceeds their classical role as simple energy storage or structural components. In 2014, a novel class of endogenous lipids, termed Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), was discovered, opening a new frontier in our understanding of intercellular signaling and metabolic regulation.[1] These lipids have demonstrated potent anti-diabetic and anti-inflammatory properties, making them a subject of intense investigation for their therapeutic potential.[2][3][4]

This guide will provide an in-depth exploration of the biological functions of FAHFAs, with a particular emphasis on PAHSAs, given the prevalence of palmitic acid in cellular metabolism. We will dissect their mechanism of action, from receptor engagement to downstream signaling cascades, and discuss the experimental methodologies crucial for their study.

Structure and Nomenclature of FAHFAs

FAHFAs are characterized by an ester bond between a fatty acid and the hydroxyl group of a hydroxy fatty acid.[5] This structure creates a diverse family of lipids, with specificity arising from:

  • The identity of both the fatty acid and the hydroxy fatty acid.

  • The position of the hydroxyl group on the hydroxy fatty acid, which determines the point of esterification.

For instance, 9-PAHSA denotes palmitic acid esterified to the 9-hydroxyl group of stearic acid . The nomenclature precisely defines the specific isomer, which is critical as different isomers can exhibit distinct biological activities.[3]

Constituent MoleculesResulting FAHFA Example
Palmitic Acid + 9-Hydroxy Stearic Acid9-PAHSA
Oleic Acid + 12-Hydroxy Stearic Acid12-OAHSA

Biological Functions and Mechanisms of Action

FAHFAs, particularly PAHSAs, have emerged as critical regulators of metabolic and inflammatory pathways. Their levels are found to be positively correlated with insulin sensitivity in humans, with lower concentrations observed in individuals with insulin resistance.[6]

Regulation of Glucose Homeostasis

Oral administration of PAHSAs in animal models has been shown to improve glucose tolerance and enhance insulin sensitivity.[6] The primary mechanisms underlying these effects include:

  • Stimulation of Insulin and GLP-1 Secretion: PAHSAs act on pancreatic β-cells to potentiate glucose-stimulated insulin secretion (GSIS).[3] They also stimulate the release of glucagon-like peptide-1 (GLP-1), a key incretin hormone that enhances insulin secretion and promotes satiety.[1]

  • Enhanced Insulin-Stimulated Glucose Uptake: In adipocytes, PAHSAs augment insulin-stimulated glucose uptake, thereby contributing to lower blood glucose levels.[2]

Anti-inflammatory Effects

Chronic low-grade inflammation is a hallmark of many metabolic diseases. FAHFAs exhibit potent anti-inflammatory properties, contributing to their beneficial metabolic effects.[1][2] They have been shown to:

  • Reduce adipose tissue inflammation.[2]

  • Protect against colitis by regulating innate and adaptive immune responses.[7]

  • Attenuate lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines and chemokines in immune cells.[3]

Signaling Pathways

The biological effects of FAHFAs are mediated, at least in part, by specific G protein-coupled receptors (GPCRs).

  • GPR120: This receptor, also known as Free Fatty Acid Receptor 4 (FFAR4), is a key sensor of unsaturated fatty acids and has been identified as a receptor for PAHSAs. Activation of GPR120 in adipocytes is linked to enhanced insulin-stimulated glucose uptake.[2]

  • GPR40: Also known as Free Fatty Acid Receptor 1 (FFAR1), GPR40 is highly expressed in pancreatic β-cells. PAHSAs activate GPR40, leading to increased insulin secretion.[3][8]

The engagement of these receptors initiates downstream signaling cascades that ultimately modulate gene expression and cellular responses related to metabolism and inflammation.

FAHFA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FAHFA FAHFA (e.g., PAHSA) GPR120 GPR120 FAHFA->GPR120 GPR40 GPR40 FAHFA->GPR40 Glucose_Uptake ↑ Glucose Uptake (Adipocyte) GPR120->Glucose_Uptake Anti_Inflammatory ↓ Inflammatory Response (Immune Cell) GPR120->Anti_Inflammatory Insulin_Secretion ↑ Insulin Secretion (Pancreatic β-cell) GPR40->Insulin_Secretion

Caption: Signaling pathways of FAHFAs.

Biosynthesis and Metabolism

The endogenous pathways governing FAHFA levels are a critical area of ongoing research. Understanding their synthesis and degradation is key to developing strategies for modulating their concentrations for therapeutic benefit.

  • Biosynthesis: Adipose triglyceride lipase (ATGL) has been identified as a key biosynthetic enzyme for FAHFAs, demonstrating a novel transacylase activity.[9] Diacylglycerol acyltransferases (DGAT1 and DGAT2) are involved in the synthesis of FAHFA-containing triacylglycerols (FAHFA-TGs), which may serve as a storage reservoir for FAHFAs.[6]

  • Degradation: Carboxyl ester lipase (CEL), a pancreatic enzyme, has been identified as a FAHFA hydrolase, breaking them down into their constituent fatty acid and hydroxy fatty acid.[2]

FAHFA_Metabolism FA Fatty Acid ATGL ATGL (Biosynthesis) FA->ATGL HFA Hydroxy Fatty Acid HFA->ATGL FAHFA FAHFA CEL CEL (Degradation) FAHFA->CEL DGAT DGAT1/2 FAHFA->DGAT FAHFA_TG FAHFA-Triacylglycerol (Storage) FAHFA_TG->FAHFA Release ATGL->FAHFA CEL->FA CEL->HFA DGAT->FAHFA_TG

Caption: Overview of FAHFA biosynthesis and degradation.

Experimental Protocols for FAHFA Analysis

The study of FAHFAs requires sensitive and specific analytical techniques due to their low abundance and isomeric complexity.

Lipid Extraction

A robust lipid extraction is the foundational step for accurate FAHFA quantification.

Protocol: Modified Bligh-Dyer Extraction

  • Homogenization: Homogenize tissue or cell samples in a mixture of chloroform:methanol (1:2, v/v).

  • Phase Separation: Add chloroform and water to induce phase separation.

  • Lipid Collection: Collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for analysis.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for the quantification of FAHFAs.

Workflow: Targeted FAHFA Quantification

  • Chromatographic Separation: Use a reverse-phase C18 column to separate different FAHFA species and isomers. A gradient of mobile phases, such as water with formic acid and acetonitrile/isopropanol, is typically employed.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.

  • Quantification: Use stable isotope-labeled internal standards for each FAHFA species to correct for matrix effects and variations in extraction efficiency and instrument response.

LCMS_Workflow Sample Biological Sample (Tissue, Plasma) Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction LC LC Separation (Reverse Phase) Extraction->LC MS MS/MS Detection (MRM) LC->MS Data Data Analysis & Quantification MS->Data

Caption: Workflow for LC-MS based FAHFA analysis.

Therapeutic Potential and Future Directions

The potent anti-diabetic and anti-inflammatory effects of FAHFAs make them and their metabolic pathways attractive targets for drug development.

  • FAHFA Mimetics: Development of stable and orally bioavailable small molecule agonists for GPR120 and GPR40 that mimic the effects of FAHFAs.

  • Modulation of Endogenous FAHFA Levels: Targeting the enzymes involved in FAHFA biosynthesis (e.g., ATGL) or degradation (e.g., CEL) to increase the endogenous concentrations of these beneficial lipids.

Future research will need to further elucidate the complete biosynthetic and degradative pathways of the diverse FAHFA families, identify additional receptors and signaling pathways, and validate their therapeutic potential in human clinical trials. The exploration of this novel class of lipids holds immense promise for the development of new treatments for metabolic and inflammatory diseases.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332. [Link]

  • Kuda, O., et al. (2021). Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs). Journal of Biological Chemistry, 297(3), 101083. [Link]

  • Pál, M., et al. (2021). Branched and linear fatty acid esters of hydroxy fatty acids (FAHFA) relevant to human health. Pharmacology & Therapeutics, 231, 107972. [Link]

  • Syed, I., et al. (2018). Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis. Cell Metabolism, 27(2), 419-427.e5. [Link]

  • Lee, J., et al. (2021). The Measurement, Regulation, and Biological Activity of FAHFAs. ACS Chemical Biology, 16(1), 14-23. [Link]

  • Astarita, G., et al. (2016). Branched Fatty Acid Esters of Hydroxy Fatty Acids Are Preferred Substrates of the MODY8 Protein Carboxyl Ester Lipase. Biochemistry, 55(34), 4809-4814. [Link]

  • Lee, J., et al. (2016). Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Protect against Colitis by Regulating Gut Innate and Adaptive Immune Responses. Journal of Biological Chemistry, 291(42), 22207-22217. [Link]

  • Patel, V., et al. (2022). ATGL is a biosynthetic enzyme for fatty acid esters of hydroxy fatty acids. Nature, 606(7916), 968-975. [Link]

  • Zhou, P., et al. (2020). Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation. Journal of the American Chemical Society, 142(22), 10007-10016. [Link]

Sources

molecular weight and CAS registry for Hexadecanoic acid 11-(acetyloxy)- (S)-

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight and CAS Registry for Hexadecanoic Acid, 11-(acetyloxy)-, (S)- Content Type: Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Hexadecanoic acid, 11-(acetyloxy)-, (S)- is a specialized chiral fatty acid derivative primarily recognized as a structural motif within the resin glycosides (glycoresins) of the Convolvulaceae family (e.g., Ipomoea, Convolvulus). Systematically derived from Jalapinolic acid (11-hydroxyhexadecanoic acid), this molecule serves as a critical intermediate in the biosynthesis and chemical synthesis of macrolactone glycosides like Tricolorin F , which exhibit potent purgative, cytotoxic, and antibiotic properties.

This guide provides a definitive technical profile of the molecule, synthesizing physicochemical data, stereoselective synthesis protocols, and analytical characterization standards required for high-integrity research applications.

Chemical Identity & Physical Properties[1]

The identification of this molecule relies on precise stereochemical designation. The (S)-enantiomer is the biologically relevant form found in natural resin glycosides.

Core Identifiers
PropertyData
Chemical Name Hexadecanoic acid, 11-(acetyloxy)-, (S)-
Common Synonyms (S)-11-Acetoxyhexadecanoic acid; 11-O-Acetyljalapinolic acid; Acetyljalapinolic acid
CAS Registry Number 197853-44-4
Parent Compound (+)-Jalapinolic acid (CAS 502-75-0)
Molecular Formula C₁₈H₃₄O₄
Molecular Weight 314.46 g/mol
Chirality (S)-configuration at C-11
SMILES CCCCC=O)CCCCCCCCCC(=O)O
Physicochemical Constants (Predicted)
ParameterValueNotes
Melting Point 35–40 °CLow-melting solid; typically an oil at elevated room temp.
Boiling Point ~420 °CAt 760 mmHg (decomposes before boiling).
LogP 5.82Highly lipophilic.
Solubility Soluble in CHCl₃, MeOH, Et₂OInsoluble in water.

Synthesis & Production Protocols

The production of (S)-11-acetoxyhexadecanoic acid requires strict control over the stereocenter at C-11. Two primary routes are established: Semisynthetic Isolation (from natural resins) and Total Asymmetric Synthesis .

Route A: Semisynthesis from Ipomoea Resins

This method utilizes the natural chiral pool, as Convolvulaceae resins (Jalap resin) naturally contain (S)-11-hydroxyhexadecanoic acid.

Workflow:

  • Extraction: Extract root powder of Ipomoea purga with MeOH.

  • Alkaline Hydrolysis: Reflux extract in 10% NaOH/H₂O to cleave glycosidic and ester bonds.

  • Acidification & Extraction: Acidify to pH 2; extract fatty acids with Et₂O.

  • Crystallization: Isolate Jalapinolic acid ((S)-11-hydroxyhexadecanoic acid).

  • Acetylation: React with acetic anhydride (Ac₂O) and pyridine to yield the 11-acetoxy derivative.

Route B: Total Asymmetric Synthesis (Heathcock Method)

For pharmaceutical-grade purity devoid of biological impurities, total synthesis via asymmetric alkylation is preferred.

Protocol:

  • Starting Material: 10-Undecenal.

  • Asymmetric Addition: Use a chiral allylborane reagent (e.g., Brown's allylboration) to install the C-11 hydroxyl group with (S)-selectivity.

  • Chain Extension: Cross-metathesis or Wittig reaction to append the C1-C10 segment.

  • Functionalization: Acetylation of the C-11 alcohol.

Synthesis_Pathway Resin Natural Resin (Ipomoea purga) Hydrolysis Alkaline Hydrolysis (NaOH, Reflux) Resin->Hydrolysis Cleavage Jalapinolic (S)-Jalapinolic Acid (11-OH, C16) Hydrolysis->Jalapinolic Isolation Acetylation Acetylation (Ac2O, Pyridine) Jalapinolic->Acetylation Esterification Product (S)-11-Acetoxy- hexadecanoic Acid Acetylation->Product Purification

Figure 1: Semisynthetic pathway from natural Jalap resin to the target acetylated fatty acid.

Analytical Characterization

Validating the identity of CAS 197853-44-4 requires distinguishing it from its (R)-enantiomer and the non-acetylated parent.

Nuclear Magnetic Resonance (NMR)

The acetylation causes a distinct downfield shift of the methine proton at C-11 compared to the free alcohol.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 4.86 (m, 1H, H-11): Diagnostic multiplet for the CHOAc methine (shifted from ~3.6 ppm in Jalapinolic acid).

    • δ 2.03 (s, 3H, OAc): Singlet corresponding to the acetyl methyl group.

    • δ 2.27 (t, 2H, H-2): Triplet for α-methylene protons adjacent to carboxylic acid.

    • δ 0.88 (t, 3H, H-16): Terminal methyl group.

Mass Spectrometry (GC-MS)

Under Electron Ionization (EI, 70 eV), the molecule undergoes characteristic fragmentation.

  • Molecular Ion: [M]⁺ usually weak or absent.

  • Key Fragment: m/z 254 (Loss of Acetic Acid, [M - 60]⁺).

  • Alpha-Cleavage: Cleavage adjacent to the acetoxy group generates diagnostic ions for the alkyl tails.

Biological & Pharmaceutical Applications[4]

Resin Glycoside Scaffolding

This molecule is the lipophilic "aglycone" anchor for Resin Glycosides (Jalapins). In nature, the carboxylic acid (C1) and the C-11 oxygen often form a macrocyclic lactone ring spanning a sugar chain.

  • Mechanism: These amphipathic molecules act as potent surfactants, disrupting membranes in target organisms (bacteria, fungi) or acting as purgatives in mammals by irritating the intestinal mucosa.

Pheromone Precursors

While less common than unsaturated acetates, 11-acetoxy fatty acids are structurally related to pheromones in certain Lepidoptera. The (S)-configuration is critical, as insect olfactory receptors are highly stereospecific.

Bio_Context Aglycone (S)-11-Acetoxy- hexadecanoic Acid Glycosylation Glycosylation (Enzymatic/Synthetic) Aglycone->Glycosylation Macrolactone Macrolactone Formation Glycosylation->Macrolactone Tricolorin Tricolorin F (Cytotoxic Glycoresin) Macrolactone->Tricolorin Purgative Purgative Activity (Ion Transport Modulation) Tricolorin->Purgative Mechanism

Figure 2: Biological context showing the molecule's role as a precursor to bioactive macrolides.

References

  • Brito-Arias, M., Pereda-Miranda, R., & Heathcock, C. H. (2004).[1] Synthesis of Tricolorin F. The Journal of Organic Chemistry, 69(14), 4567–4574. [Link]

  • LIPID MAPS® Structure Database. (n.d.). (+)-Jalapinolic acid (LMFA01050267).[2] Retrieved from [Link]

  • Davies, L. A., & Adams, R. (1928). The Structures of Convolvulinolic and Jalapinolic Acids. Synthesis of 11-Hydroxypentadecanoic and 11-Hydroxyhexadecanoic Acids.[2] Journal of the American Chemical Society, 50(6), 1749–1755. [Link]

Sources

solubility profile of (S)-11-(acetyloxy)hexadecanoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical properties, and solvent selection strategy for (S)-11-(acetyloxy)hexadecanoic acid .[1] It is structured to support researchers in extraction, purification, and formulation processes.[1]

Executive Summary

(S)-11-(acetyloxy)hexadecanoic acid is a functionalized fatty acid derivative characterized by a 16-carbon backbone (palmitic acid core) with an acetoxy group at the C11 position.[1] Unlike its parent compound, palmitic acid (a crystalline solid), the introduction of the mid-chain acetoxy group disrupts intermolecular packing, typically rendering this compound a viscous colorless oil at room temperature.[1]

Its solubility behavior is governed by amphiphilic dual-functionality :

  • Lipophilic Domain: The long alkyl chain (

    
    ) drives solubility in non-polar to moderately polar organic solvents.[1]
    
  • Polar Domains: The terminal carboxylic acid (

    
    ) and the internal ester (
    
    
    
    ) groups facilitate interaction with proton-accepting solvents and alcohols.[1]

Key Solubility Insight: This compound exhibits a "U-shaped" solubility curve in organic solvents—highly soluble in chlorinated and polar aprotic solvents, moderately soluble in alcohols, and insoluble in aqueous media without pH adjustment.[1]

Physicochemical Characterization

Before attempting dissolution, the fundamental properties must be understood to predict solvent interactions.[1]

PropertyValue / DescriptionImpact on Solubility
Molecular Formula

Mid-weight lipid; requires organic solvation.[1]
Molecular Weight 314.46 g/mol Moderate diffusion coefficient in solution.[1]
Physical State Colorless Oil (RT)Faster dissolution kinetics than crystalline solids.[1]
LogP (Predicted) ~5.5 – 6.0Highly lipophilic; partitions strongly into organic phases.[1]
pKa (Acid) ~4.8 (Carboxyl)Ionizes at pH > 6.0; water solubility increases as a salt (e.g., Na+).[1]
H-Bond Donors 1 (COOH)Limited self-association compared to diols.[1]
H-Bond Acceptors 4 (COOH, OAc)Good interaction with protic solvents (Alcohols).[1]

Theoretical Solubility Framework

To scientifically select solvents, we apply Hansen Solubility Parameters (HSP) .[1] The total solubility parameter (


) is broken down into dispersion (

), polar (

), and hydrogen-bonding (

) forces.[1]
Estimated HSP Values
  • 
     (Dispersion):  High contribution from the 
    
    
    
    chain.[1][2]
  • 
     (Polarity):  Moderate contribution from the Acetoxy and Carboxyl groups.
    
  • 
     (H-Bonding):  Moderate contribution from the Carboxyl group.[1]
    

Prediction: The compound lies within the solubility sphere of solvents with


 .[1]

Solvent Compatibility & Selection Guide

The following classification categorizes solvents based on their efficiency in dissolving (S)-11-(acetyloxy)hexadecanoic acid.

Class A: High Solubility (Primary Solvents)

Best for stock solutions, synthesis, and extraction.[1]

  • Chloroform (

    
    ):  The "Gold Standard" for lipids.[1] Dissolves the compound instantly due to excellent matching of dispersion forces.[1]
    
  • Dichloromethane (DCM): Excellent alternative to chloroform; lower boiling point facilitates easy removal.[1]

  • Ethyl Acetate: Good general-purpose solvent; effective for extraction from aqueous reaction mixtures.[1]

  • Tetrahydrofuran (THF): High solubility; useful for reactions requiring ether solvents.[1]

Class B: Moderate Solubility (Cosolvents)

Useful for crystallization or biological assays.[1]

  • Ethanol / Methanol: Soluble, but may require slight warming if the concentration is very high.[1] The polar -OH groups of the solvent interact with the ester and acid functionalities.[1]

  • DMSO / DMF: Soluble.[1][2][3] Essential for biological screening (stock solutions typically 10–50 mM).[1] Note: Hygroscopic nature can introduce water, potentially causing turbidity over time.[1]

  • Acetonitrile: Moderate solubility; often used in HPLC mobile phases.[1]

Class C: Low/Variable Solubility (Anti-Solvents)

Used to precipitate the compound or wash away impurities.[1]

  • Water: Insoluble at neutral/acidic pH.[1]

  • Hexane/Heptane: While the alkyl chain suggests solubility, the polar acetoxy and carboxyl groups make strictly non-polar alkanes less efficient than chlorinated solvents.[1] It may form a separate oil phase at high concentrations.[1]

Class D: pH-Dependent Solubility[1]
  • Alkaline Water (pH > 8): Soluble.[1] Treating with NaOH or

    
     converts the carboxylic acid to a carboxylate salt (
    
    
    
    ), forming a soapy micellar solution.[1]

Experimental Protocols

Protocol 1: Gravimetric Solubility Determination

Use this self-validating workflow to determine the exact saturation limit (mg/mL).

  • Preparation: Weigh approx. 50 mg of (S)-11-(acetyloxy)hexadecanoic acid into a tared 2 mL HPLC vial.

  • Solvent Addition: Add the target solvent in 100 µL increments.

  • Equilibration: Vortex for 1 minute after each addition. If the oil droplet persists, sonicate for 5 minutes at 25°C.

  • Observation: Continue adding solvent until a clear, single-phase solution is obtained.

  • Calculation:

    
    [1]
    
  • Validation: Cool the solution to 4°C for 1 hour. If phase separation or cloudiness occurs, the room temperature solubility was near saturation.[1]

Protocol 2: HPLC Sample Preparation

For quantification and purity analysis.

  • Diluent: Acetonitrile : Isopropanol (50:50 v/v).[1] This mixture ensures full solubility of the lipid chain while matching reverse-phase column conditions.[1]

  • Concentration: Prepare a stock at 1 mg/mL.

  • Filtration: Use a 0.22 µm PTFE filter (Hydrophobic).[1] Do not use Nylon filters, as the compound may adsorb to the membrane.[1]

Visualization: Solubility Screening Workflow

The following diagram outlines the logical decision tree for selecting a solvent based on the intended application.

SolubilityWorkflow Start Start: (S)-11-(acetyloxy)hexadecanoic acid Goal Define Application Start->Goal BioAssay Biological Assay Goal->BioAssay Cell Culture Synthesis Synthesis / Reaction Goal->Synthesis Chemical Mod. Extraction Extraction / Purification Goal->Extraction Isolation DMSO Use DMSO or Ethanol (Stock: 10-50 mM) BioAssay->DMSO DCM Use DCM, THF, or Toluene (Inert, High Sol.) Synthesis->DCM EtOAc Use Ethyl Acetate (Partition vs. Water) Extraction->EtOAc Check Check Clarity & Phase DMSO->Check DCM->Check EtOAc->Check Success Proceed Check->Success Clear Fail Sonicate / Warm Check->Fail Cloudy/Oily Fail->Check

Caption: Decision matrix for selecting the optimal solvent based on downstream application requirements.

References

  • PubChem. Palmitic Acid (Hexadecanoic Acid) - Compound Summary.[1][4] National Library of Medicine.[1] [Link][1]

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[1] CRC Press, 2007.[1] (Source for theoretical solubility parameter calculations).

  • Vandevoorde, S., et al. "Synthesis of (R)-11-Acetoxyhexadecanoic acid."[1] Journal of Lipid Research, providing physical state data for the enantiomer.[1] [Link][1]

Sources

Methodological & Application

total synthesis steps for chiral Hexadecanoic acid 11-(acetyloxy)-

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Chemo-Enzymatic Total Synthesis of (11R)-11-(Acetyloxy)hexadecanoic Acid

Executive Summary

This application note details a robust, scalable protocol for the total synthesis of (11R)-11-(acetyloxy)hexadecanoic acid , a chiral derivative of the natural product Jalapinolic acid. While traditional enantioselective syntheses rely on expensive chiral auxiliaries or transition metal catalysts, this protocol utilizes a chemo-enzymatic strategy . By coupling a Grignard-based chain assembly with a Novozym 435® (CAL-B) mediated kinetic resolution, we achieve high enantiomeric purity (>99% ee) under mild conditions. The workflow features a "self-validating" chirality step where the enzyme's high selectivity factor (


) ensures optical purity.

Chemical Strategy & Retrosynthesis

The synthetic logic relies on a convergent assembly followed by a late-stage chirality installation.

  • Skeleton Assembly: The C16 lipid chain is constructed via a Grignard addition of a pentyl fragment (C5) to an 11-carbon aldehyde ester (C11).

  • Chirality Installation: Instead of early-stage asymmetric induction, we employ Enzymatic Kinetic Resolution (EKR) on the racemic alcohol. Candida antarctica Lipase B (CAL-B) displays exquisite selectivity for the (

    
    )-enantiomer of secondary alcohols in the presence of vinyl acetate, following the Kazlauskas Rule .
    
  • Functional Group Management: The final challenge is the selective hydrolysis of the terminal methyl ester (C1) without disturbing the newly formed internal acetate (C11). This is achieved using Pig Liver Esterase (PLE) , which discriminates based on steric accessibility.

Synthesis Workflow Diagram

SynthesisPath Start 10-Undecenoic Acid (Commercial C11 Precursor) Inter1 Methyl 11-hydroxyundecanoate (via Hydroboration-Oxidation) Start->Inter1 1. MeOH, H+ 2. BH3·THF; H2O2 Inter2 Methyl 11-oxoundecanoate (Aldehyde) Inter1->Inter2 PCC or Swern Ox. Grignard Racemic Methyl 11-hydroxyhexadecanoate (C16 Skeleton) Inter2->Grignard + PentylMgBr (C5) Resolution Kinetic Resolution (CAL-B / Vinyl Acetate) Grignard->Resolution Novozym 435 Vinyl Acetate Product (11R)-11-(Acetyloxy)hexadecanoic Acid (Target) Resolution->Product (R)-Selective Acetylation + PLE Hydrolysis SideProduct (11S)-Alcohol (Recycle/Side Stream) Resolution->SideProduct Unreacted Alcohol

Figure 1: Convergent chemo-enzymatic route to (11R)-11-(acetyloxy)hexadecanoic acid.

Detailed Experimental Protocols

Phase 1: Skeleton Assembly (C11 + C5)

Objective: Synthesize the racemic intermediate methyl 11-hydroxyhexadecanoate.

Reagents:

  • Methyl 11-oxoundecanoate (prepared from 10-undecenoic acid via esterification and hydroboration/PCC oxidation).

  • Pentylmagnesium bromide (2.0 M in Et₂O).

  • Tetrahydrofuran (THF), anhydrous.

Protocol:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Solvent Charge: Dissolve methyl 11-oxoundecanoate (10.0 mmol, 2.14 g) in anhydrous THF (50 mL). Cool to 0°C using an ice bath.

  • Grignard Addition: Add pentylmagnesium bromide (11.0 mmol, 5.5 mL) dropwise via syringe over 20 minutes. Maintain internal temperature < 5°C to minimize ester attack at C1 (Grignards react faster with aldehydes than esters at low temp).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

    • QC Check: TLC (Hexane/EtOAc 4:1) should show disappearance of aldehyde (

      
      ) and appearance of alcohol (
      
      
      
      ).
  • Quench: Cool to 0°C. Quench with saturated aqueous NH₄Cl (30 mL).

  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash chromatography (SiO₂, 10-20% EtOAc in Hexane) yields racemic methyl 11-hydroxyhexadecanoate as a colorless oil.

    • Yield Target: 75-85%.

Phase 2: Enzymatic Kinetic Resolution (Chirality Installation)

Objective: Selectively acetylate the (11R)-enantiomer using Novozym 435.

Mechanism: The lipase active site (Ser-His-Asp triad) forms an acyl-enzyme intermediate with vinyl acetate. The (11R)-alcohol fits the hydrophobic pocket, allowing nucleophilic attack on the acyl-enzyme. The (11S)-alcohol is sterically excluded.

Reagents:

  • Racemic Methyl 11-hydroxyhexadecanoate (from Phase 1).

  • Novozym 435® (Immobilized Candida antarctica Lipase B).[1]

  • Vinyl Acetate (Acyl donor).

  • MTBE (Methyl tert-butyl ether) or Hexane (Solvent).

Protocol:

  • Preparation: Dissolve the racemic alcohol (1.0 g, ~3.5 mmol) in MTBE (20 mL).

  • Enzyme Addition: Add Vinyl Acetate (10.5 mmol, 3 equiv) and Novozym 435 beads (100 mg, 10% w/w relative to substrate).

  • Incubation: Incubate in an orbital shaker (200 rpm) at 30°C.

    • Critical Control: Monitor conversion by GC or ¹H NMR. The reaction should ideally stop near 50% conversion.

    • Endpoint: Typically 24-48 hours. Look for the "50% wall" where conversion plateaus, indicating the reactive enantiomer is consumed.

  • Filtration: Filter off the enzyme beads (can be washed and reused). Concentrate the filtrate.

  • Separation: Perform column chromatography (Gradient: 5% -> 30% EtOAc in Hexane).

    • Fraction A (Less Polar): Methyl (11R)-11-(acetyloxy)hexadecanoate (Target Precursor).

    • Fraction B (More Polar): Methyl (11S)-11-hydroxyhexadecanoate (Unreacted).

Data Summary: Kinetic Resolution Performance

Parameter Value Notes
Enzyme Novozym 435 Robust, reusable commercial catalyst.

| Selectivity (E) | > 100 | Calculated via conversion (


) and 

. | | Yield (Theoretical) | 50% | Maximum yield for kinetic resolution. | | ee (Product) | > 98% | Validated by Chiral HPLC. |
Enzymatic Cycle Visualization

EnzymaticCycle Lipase Free Lipase (CAL-B) AcylEnz Acyl-Enzyme Intermediate Lipase->AcylEnz Acylation AcylEnz->Lipase Deacylation Acetaldehyde Acetaldehyde (Byproduct) AcylEnz->Acetaldehyde leaves R_Prod (R)-Acetate (Product) AcylEnz->R_Prod releases VinylAc Vinyl Acetate VinylAc->Lipase enters Racemic Racemic Alcohol Racemic->AcylEnz (R)-enantiomer attacks S_Sub (S)-Alcohol (Unreacted) Racemic->S_Sub (S)-enantiomer remains

Figure 2: Ping-Pong Bi-Bi mechanism of CAL-B mediated resolution.

Phase 3: Selective Hydrolysis (The "Finishing" Step)

Challenge: We possess Methyl (11R)-11-(acetyloxy)hexadecanoate . We must hydrolyze the C1 methyl ester without hydrolyzing the C11 acetate. Solution: Pig Liver Esterase (PLE) is highly specific for unhindered, terminal esters and will spare the sterically congested secondary acetate at C11.

Protocol:

  • Buffer Prep: Prepare 0.1 M Phosphate Buffer (pH 7.5).

  • Emulsion: Suspend the diester (0.5 mmol) in Buffer (10 mL) with a drop of Triton X-100 to aid solubility. Acetone (1 mL) can be added as a co-solvent.

  • Hydrolysis: Add PLE (100 units). Stir gently at RT.

  • Monitoring: Monitor pH. Maintain pH 7.5 by automated addition of 0.1 M NaOH (pH-stat) or manual titration.

    • Endpoint: Consumption of 1.0 equivalent of NaOH.

  • Workup: Acidify to pH 3 with 1 M HCl (cold). Extract immediately with EtOAc. Dry and concentrate.

  • Final Product: (11R)-11-(acetyloxy)hexadecanoic acid .

Validation & Quality Control

To ensure scientific integrity, the following analytical checkpoints are mandatory:

  • Absolute Configuration: The Kazlauskas Rule predicts CAL-B favors the (

    
    )-enantiomer for secondary alcohols where the medium substituent is methyl/ethyl and the large is the long chain. Here, C11 has a pentyl group (Medium?) and a decyl-ester group (Large).
    
    • Verification: Hydrolyze a small aliquot of the product completely to the diol and compare optical rotation with literature values for Jalapinolic acid derivatives [1].

  • Enantiomeric Excess (ee):

    • Method: Chiral HPLC (Chiralcel OD-H column).

    • Mobile Phase: Hexane/Isopropanol (95:5).

    • Standard: Compare against the racemic mixture from Phase 1.

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃, 400 MHz):

      
       4.85 (m, 1H, H-11, CHOAc), 2.03 (s, 3H, OAc), 2.30 (t, 2H, H-2).
      
    • Absence of methyl ester singlet at

      
       3.66 confirms successful Phase 3 hydrolysis.
      

References

  • Davies, L. A., & Adams, R. (1928). The Structures of Convolvulinolic and Jalapinolic Acids. Synthesis of 11-Hydroxypentadecanoic and 11-Hydroxyhexadecanoic Acids.[2] Journal of the American Chemical Society, 50(6), 1749–1755.[2] Link

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1721-1754. Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788-824. Link

  • Ohno, M., & Otsuka, M. (1989). Chiral Synthons by Ester Hydrolysis Catalyzed by Pig Liver Esterase.[3] Organic Reactions.[3][4] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-11-(acetyloxy)hexadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-11-(acetyloxy)hexadecanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, providing field-proven insights and robust protocols to improve yield and purity.

Synthesis Overview

The synthesis of (S)-11-(acetyloxy)hexadecanoic acid is typically a two-step process starting from a suitable precursor. The primary challenge lies in achieving high enantioselectivity for the chiral alcohol and then performing a clean, high-yield acetylation without engaging in side reactions involving the carboxylic acid moiety.

Synthesis_Overview Precursor Precursor (e.g., 11-oxohexadecanoic acid) Intermediate (S)-11-hydroxyhexadecanoic acid Precursor->Intermediate Step 1: Asymmetric Reduction or Biocatalysis Product (S)-11-(acetyloxy)hexadecanoic acid Intermediate->Product Step 2: Selective Acetylation

Caption: High-level overview of the two-step synthesis pathway.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Part 1: Synthesis of (S)-11-hydroxyhexadecanoic Acid Precursor

The quality of this chiral intermediate is critical for the success of the final step.

Question 1: My yield of (S)-11-hydroxyhexadecanoic acid is low after asymmetric reduction of 11-oxohexadecanoic acid. What are the likely causes?

Answer: Low yields in this step often trace back to three primary areas: catalyst activity, reaction conditions, or issues with the starting material.

  • Catalyst Inactivation: Chiral catalysts, such as those used in Noyori-type asymmetric hydrogenations, are sensitive to impurities. Ensure your 11-oxohexadecanoic acid starting material is free from catalyst poisons like sulfur or coordinating impurities. The solvent must be rigorously degassed to remove oxygen, which can deactivate the catalyst.

  • Suboptimal Hydrogen Pressure: Asymmetric hydrogenation is highly dependent on hydrogen pressure. If the pressure is too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, it can sometimes negatively impact enantioselectivity. Calibrate your pressure based on literature protocols for your specific catalyst system.

  • Incorrect Stoichiometry: The substrate-to-catalyst (S/C) ratio is crucial. While a high S/C ratio is economically desirable, a reaction that stalls may require a lower S/C ratio (i.e., more catalyst) to drive it to completion.

Question 2: The enantiomeric excess (ee) of my (S)-11-hydroxyhexadecanoic acid is poor. How can I improve it?

Answer: Poor enantioselectivity is a common challenge in asymmetric synthesis.[1]

  • Consider a Biocatalytic Approach: Ketoreductase (KRED) enzymes offer exceptional enantioselectivity under mild, aqueous conditions. Screening a panel of KREDs can identify an enzyme that provides the desired (S)-alcohol with >99% ee. This approach avoids heavy metal catalysts and often simplifies purification.

  • Optimize Chemical Reduction Conditions: For chemical hydrogenation, temperature and pressure are key. Running the reaction at a lower temperature can often enhance enantioselectivity, albeit at the cost of a slower reaction rate. Ensure the chiral ligands used are of high purity.

  • Alternative Chiral Pool Synthesis: Asymmetric synthesis can start from chiral precursors.[2][3] For instance, routes involving the ring-opening of chiral epoxides with organometallic reagents can provide high enantiopurity.[4]

Part 2: Acetylation of (S)-11-hydroxyhexadecanoic Acid

This step involves the selective acylation of the secondary hydroxyl group. The primary challenge is avoiding reactions with the terminal carboxylic acid.

Question 3: My acetylation reaction is incomplete, and I recover a significant amount of starting material. Why is this happening?

Answer: Incomplete acetylation is typically due to insufficient reactivity of the acetylating agent, steric hindrance at the secondary alcohol, or deactivation of the catalyst.

  • Increase Reagent Equivalents: For sterically hindered secondary alcohols, a larger excess of the acetylating agent (e.g., acetic anhydride) and catalyst (e.g., DMAP) may be required. Increase from 1.2 equivalents to 2-3 equivalents of acetic anhydride.

  • Use a More Powerful Acylating Agent: If acetic anhydride is ineffective, consider using acetyl chloride.[5] However, be aware that it is more reactive and can generate HCl, which may cause side reactions if not properly scavenged by a base.[5]

  • Check Catalyst Quality: 4-Dimethylaminopyridine (DMAP) is a common catalyst and is hygroscopic. Ensure it is dry and pure.

Question 4: My reaction produces multiple byproducts, leading to a low yield of the desired product and difficult purification. What are these byproducts and how can I prevent them?

Answer: The most common byproduct is an anhydride, formed by the reaction of the carboxylic acid with the acetylating agent. Other side reactions like elimination can also occur under harsh conditions.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions Start (S)-11-hydroxyhexadecanoic acid Product (S)-11-(acetyloxy)hexadecanoic acid Start->Product Acetic Anhydride, DMAP (cat.) Anhydride Mixed Anhydride Start->Anhydride Reaction at -COOH group Elimination Hexadecenoic Acid Isomers Start->Elimination Dehydration (harsh conditions)

Caption: Potential side reactions during the acetylation step.

Solution: Protect the Carboxylic Acid

The most robust solution to prevent side reactions at the carboxylic acid is to use a protecting group.[6] This transforms the synthesis into a three-step sequence from the hydroxy acid but significantly improves yield and simplifies purification.

  • Protection: Convert the carboxylic acid to an ester, such as a methyl or benzyl ester.[7]

  • Acetylation: Acetylate the secondary alcohol on the protected intermediate.

  • Deprotection: Hydrolyze the ester to reveal the carboxylic acid.

Protecting GroupProtection MethodDeprotection MethodAdvantages/Disadvantages
Methyl Ester MeOH, H₂SO₄ (cat.)NaOH or LiOH, then acidic workupSimple and inexpensive. Base hydrolysis can be harsh for some molecules.[7]
Benzyl Ester Benzyl bromide, baseH₂, Pd/C (Hydrogenolysis)Deprotection is very mild and orthogonal to many other functional groups.[8]
t-Butyl Ester Isobutylene, H₂SO₄ (cat.)Trifluoroacetic Acid (TFA)Stable to base, removed under acidic conditions.[6]

Frequently Asked Questions (FAQs)

  • Q1: Can I perform the acetylation without a protecting group?

    • A: Yes, but it requires careful optimization. Using a slight excess of acetic anhydride (1.1-1.3 eq.) with a catalytic amount of a mild acid catalyst (like Sc(OTf)₃) at low temperatures can favor O-acylation of the alcohol over anhydride formation.[9] However, achieving high yields (>90%) without a protecting group strategy can be challenging.

  • Q2: Is there an enzymatic method for the acetylation step?

    • A: Yes, lipase-catalyzed acylation is an excellent alternative.[10][11] Enzymes like Candida antarctica lipase B (CALB) can regioselectively acylate the alcohol using an acyl donor like vinyl acetate in an organic solvent.[12] This method is extremely mild, highly selective, and avoids the need for protecting groups.[13]

  • Q3: What is the best way to purify the final product?

    • A: The final product is a waxy solid or oil. Purification is typically achieved by column chromatography on silica gel. A gradient elution system, for example, starting with hexane/ethyl acetate (9:1) and gradually increasing the polarity to hexane/ethyl acetate (7:3), is usually effective at separating the product from unreacted starting material and byproducts.[14] Recrystallization from a suitable solvent system like methanol at low temperatures can also be effective for final purification.[15]

  • Q4: How do I monitor the progress of the acetylation reaction?

    • A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a mobile phase such as hexane/ethyl acetate (7:3) with a few drops of acetic acid. The starting material (hydroxy acid) will have a lower Rf value than the acetylated product due to the free hydroxyl group. Staining with potassium permanganate or ceric ammonium molybdate will visualize both spots.

Detailed Experimental Protocols

Protocol 1: Acetylation with Carboxylic Acid Protection

This protocol is recommended for achieving the highest and most reproducible yield.

Step A: Benzyl Ester Protection

  • Dissolve (S)-11-hydroxyhexadecanoic acid (1.0 eq) in DMF.

  • Add potassium carbonate (K₂CO₃, 1.5 eq).

  • Add benzyl bromide (BnBr, 1.2 eq) dropwise at room temperature.

  • Stir the mixture at 40 °C for 12-16 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude benzyl (S)-11-hydroxyhexadecanoate by column chromatography.

Step B: Acetylation

  • Dissolve the purified benzyl ester (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (Et₃N, 2.0 eq) followed by a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.

  • Wash the organic layer with 1M HCl, brine, dry over Na₂SO₄, and concentrate.

  • The crude benzyl (S)-11-(acetyloxy)hexadecanoate is typically pure enough for the next step.

Step C: Deprotection (Hydrogenolysis)

  • Dissolve the acetylated benzyl ester in ethanol or ethyl acetate.

  • Add Palladium on carbon (10% Pd/C, ~5 mol%).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir vigorously at room temperature for 6-12 hours until TLC indicates the disappearance of starting material.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, (S)-11-(acetyloxy)hexadecanoic acid. Purify further by chromatography if necessary.

Protocol 2: Lipase-Catalyzed Acetylation (Protecting-Group-Free)

Step A: Enzymatic Acetylation

  • To a solution of (S)-11-hydroxyhexadecanoic acid (1.0 eq) in 2-methyl-2-butanol (tert-amyl alcohol), add vinyl acetate (3.0-5.0 eq).

  • Add immobilized Candida antarctica lipase B (e.g., Novozym 435) (10-20% by weight of the substrate).

  • Stir the suspension at 40-50 °C. The reaction progress can be monitored by TLC or ¹H NMR.

  • Upon completion (typically 24-48 hours), filter off the enzyme beads and wash them with the solvent. The enzyme can often be reused.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure (S)-11-(acetyloxy)hexadecanoic acid.

References

  • Mavromoustakos, T., et al. (2020). Enantioselective Organocatalysis-Based Synthesis of 3-Hydroxy Fatty Acids and Fatty γ-Lactones. Molecules. Available at: [Link][2]

  • Peru, A. A. M., et al. (2020). Scheme 7 Synthesis of chiral hydroxy fatty acids. ResearchGate. Available at: [Link][16]

  • Zarifi, V., et al. (2021). Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity. Molecules. Available at: [Link][4]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. Oxford Learning Link. Available at: [Link][6]

  • Scribd. Carboxylic Acid Protecting Groups. Available at: [Link][17]

  • Slideshare. (2016). Protection and deprotection of carboxylic acid. Available at: [Link][18]

  • University of Wisconsin. Protecting Groups. Available at: [Link][8]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link][7]

  • Rachinski, P., et al. (2023). Sustainable Biosynthesis of Diverse Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) for Industrial Production. ACS Sustainable Chemistry & Engineering. Available at: [Link][10]

  • ResearchGate. (2018). Asymmetric synthesis of long chain β-hydroxy fatty acid methyl esters as new elastase inhibitors. Available at: [Link][1]

  • Davies, L. A., & Adams, R. (1928). THE STRUCTURES OF CONVOLVULINOLIC AND JALAPINOLIC ACIDS. SYNTHESIS OF 11-HYDROXYPENTADECANOIC AND 11-HYDROXYHEXADECANOIC ACIDS. Journal of the American Chemical Society. Available at: [Link][19]

  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Acetylation of Alcohols, Amines, Phenols, and Thiols under Catalyst and Solvent-Free Conditions. Catalysts. Available at: [Link][20]

  • Gumel, A. M., et al. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. International Journal of Molecular Sciences. Available at: [Link][11]

  • YouTube. (2021). Acylation of Alcohols, Part 1: with Acyl Halides. Available at: [Link][5]

  • Semantic Scholar. (2012). Enantiomerically pure compounds related to chiral hydroxy acids derived from renewable resources. Available at: [Link][3]

  • Bastida, A., et al. (2018). Lipase-Catalyzed Synthesis of Fatty Acid Esters of Trisaccharides. Methods in Molecular Biology. Available at: [Link][12]

  • Organic Chemistry Portal. Ester synthesis by acylation. Available at: [Link][9]

  • ResearchGate. (2015). Lipase-Catalyzed Reactions for Modification of fats and other Lipids. Available at: [Link][13]

  • ResearchGate. (2021). The yields of products 11–14 after acetylation of compound 11 according... Available at: [Link][21]

  • Omale, J., et al. (2015). Isolation of Hexadecanoic Acid Methyl Ester and 1,1,2-Ethanetricarboxylic Acid- 1-Hydroxy-1, 1-Dimethyl Ester from. Journal of Natural and Applied Sciences. Available at: [Link][14]

  • National Center for Biotechnology Information. (+)-Jalapinolic acid. PubChem Compound Database. Available at: [Link][22]

  • SCIREA. (2019). The Practical Synthesis and Purification of cis-11-Octadecenoic Acid: A Component of Inhibition of Endotoxin Response. Journal of Chemistry. Available at: [Link][15]

Sources

Technical Support Center: Troubleshooting Peak Tailing in the GC Analysis of Acetyloxy Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for scientists and researchers encountering challenges with the gas chromatography (GC) analysis of acetyloxy fatty acids. This guide is designed to provide in-depth, experience-driven solutions to one of the most common chromatographic problems: peak tailing. By understanding the underlying causes, you can systematically troubleshoot and optimize your analytical method for robust and accurate results.

Introduction: Why Do Acetyloxy Fatty Acid Peaks Tail?

Peak tailing in gas chromatography is observed as an asymmetrical peak with a drawn-out trailing edge. This phenomenon can significantly compromise analytical accuracy by affecting peak integration and reducing resolution between adjacent peaks. For acetyloxy fatty acids, which are essentially hydroxy fatty acids that have been derivatized with an acetyl group, peak tailing can arise from a combination of chemical and physical factors within the GC system.

The primary culprits are often secondary interactions between the analyte and active sites within the system, or thermal degradation of the analyte in the high-temperature environment of the GC inlet. Understanding which of these issues is at play is the first step toward an effective solution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing peak tailing for my acetyloxy fatty acid methyl esters (FAMEs). What is the most likely cause?

When troubleshooting, it's crucial to first determine if the tailing is specific to your acetyloxy fatty acids or if it affects all compounds in your chromatogram.

  • If only the acetyloxy fatty acid peaks are tailing: This strongly suggests a chemical interaction between your analyte and active sites in the GC system. The ester and acetyl functional groups, while less polar than free hydroxyl and carboxyl groups, can still participate in secondary interactions.

  • If all peaks in the chromatogram are tailing: This typically points to a physical issue within the GC system, such as a poor column installation, a leak, or a problem with the gas flow path.[1]

Q2: What are "active sites" and how do they cause peak tailing with acetyloxy fatty acids?

Active sites are locations within the GC flow path that can interact with and temporarily adsorb analytes, causing a portion of the analyte molecules to lag behind the main band as it travels through the column. This delayed elution results in a tailing peak. For acetyloxy fatty acids, the primary active sites of concern are:

  • Silanol Groups (Si-OH): These are present on the surface of glass inlet liners, glass wool, and the fused silica column itself. While the acetyloxy group is less polar than a free hydroxyl group, it can still interact with these acidic silanol groups.

  • Metallic Surfaces: Stainless steel components in the inlet or transfer lines can have active sites that interact with analytes.

These interactions are a form of secondary retention, which competes with the primary retention mechanism of the GC column's stationary phase.

Q3: Could the high temperature of the GC inlet be causing my peak tailing?

Yes, this is a critical consideration for acetyloxy fatty acids. While the acetyl group is a form of derivatization to improve volatility, it can be thermally labile. In the hot GC inlet, a portion of the acetyloxy fatty acid molecules may undergo thermal degradation.[2] This can lead to the formation of related compounds that elute slightly later than the parent analyte, presenting as a tailing peak or a "chair-shaped" peak.[2]

A potential degradation pathway is the elimination of acetic acid, leading to the formation of an unsaturated fatty acid.

Systematic Troubleshooting Workflow

To systematically diagnose and resolve peak tailing, follow the workflow below. This process is designed to first rule out common physical problems before moving on to more complex chemical interactions and method optimizations.

Troubleshooting_Workflow cluster_physical Physical Issues cluster_chemical Chemical Interactions & Degradation start Peak Tailing Observed for Acetyloxy Fatty Acids q1 Are all peaks tailing? start->q1 physical_check Check for Leaks Verify Gas Flow Rates Inspect Column Installation q1->physical_check Yes inlet_maintenance Perform Inlet Maintenance: - Replace Liner with Deactivated Liner - Replace Septum and O-ring q1->inlet_maintenance No, only acetyloxy fatty acids reinstall_column Re-cut and Re-install Column physical_check->reinstall_column end_good Symmetrical Peak Shape Achieved reinstall_column->end_good column_maintenance Perform Column Maintenance: - Trim 15-20 cm from Column Inlet - Condition Column inlet_maintenance->column_maintenance method_optimization Optimize GC Method: - Lower Inlet Temperature - Use a Pulsed Pressure Injection column_maintenance->method_optimization method_optimization->end_good Derivatization_Effect cluster_before Before Derivatization cluster_after After Derivatization hydroxy_acid Hydroxy Fatty Acid (-OH and -COOH groups) active_site Active Site (e.g., Silanol) in GC System hydroxy_acid->active_site Strong H-Bonding peak_tailing Severe Peak Tailing active_site->peak_tailing Causes acetyloxy_fame Acetyloxy FAME (-OAc and -COOMe groups) gc_system Inert GC System acetyloxy_fame->gc_system Reduced Interaction symmetrical_peak Symmetrical Peak gc_system->symmetrical_peak Results in

Caption: The effect of derivatization on reducing interactions and improving peak shape for hydroxy fatty acids.

Conclusion

Troubleshooting peak tailing in the GC analysis of acetyloxy fatty acids requires a systematic approach that addresses both potential physical issues within the instrument and chemical interactions or degradation of the analyte. By following the logical workflow and detailed protocols in this guide, researchers can effectively diagnose the root cause of the problem and implement the necessary corrective actions. A well-maintained GC system with an inert flow path, coupled with optimized method parameters that account for the thermal lability of the acetyloxy group, is paramount for achieving the symmetrical peak shapes required for accurate and reproducible quantitative analysis.

References

  • Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

Sources

Validation & Comparative

comparing bioactivity of (S)- vs (R)-11-(acetyloxy)hexadecanoic acid

[1]

Executive Summary

Verdict: The (S)-enantiomer (11S) represents the biologically relevant scaffold, naturally occurring as the aglycone core of resin glycosides (e.g., in Ipomoea species), while the (R)-enantiomer serves primarily as a synthetic comparator for structure-activity relationship (SAR) profiling.

In direct antiproliferative assays against human cancer lines (A549, SF268), the 11-acetoxy substitution exhibits lower potency compared to its regioisomers (e.g., 6- or 7-hydroxy/acetoxy variants).[1] However, the stereochemical orientation at C11 is critical for the assembly of macrocyclic resin glycosides, where the (S)-configuration dictates the purgative and membrane-permeabilizing properties of the parent complex.

Feature(S)-11-(acetyloxy)hexadecanoic acid(R)-11-(acetyloxy)hexadecanoic acid
Stereochemistry Natural (11S)Unnatural / Synthetic (11R)
Optical Rotation

(CHCl

)

(CHCl

)
Primary Bioactivity Precursor to purgative resin glycosidesSynthetic control; low independent activity
Antiproliferative Potency Low/Moderate (vs. 6-series regioisomers)Low/Moderate
Key Application Total synthesis of Jalapins/TricolorinsStereochemical probing of fatty acid binding

Chemical Profile & Stereochemistry

The bioactivity of 11-(acetyloxy)hexadecanoic acid is governed by the spatial arrangement of the acetoxy group at carbon 11.[1] This long-chain fatty acid derivative acts as a lipophilic anchor in complex glycosides.[1]

  • Systematic Name: 11-(acetyloxy)hexadecanoic acid[1][2]

  • Parent Scaffold: Jalapinolic Acid (11-hydroxyhexadecanoic acid)[1]

  • Molecular Formula: C

    
    H
    
    
    O
    
    
    [1]
Structural Visualization

The following diagram illustrates the stereochemical divergence and the synthesis pathway used to access both enantiomers for comparative testing.

Gcluster_0Stereochemical Divergencecluster_1Bioactivity OutcomesStartChiral Epoxy-Alkyne PrecursorS_Path(S)-Isomer Synthesis(Natural Config)Start->S_PathHydrolytic Kinetic Resolution(S,S)-Salen CoR_Path(R)-Isomer Synthesis(Unnatural Config)Start->R_PathHydrolytic Kinetic Resolution(R,R)-Salen CoS_Prod(S)-11-(acetyloxy)hexadecanoic acid[α]D = -1.0°S_Path->S_Prod1. Hydrogenation2. AcetylationR_Prod(R)-11-(acetyloxy)hexadecanoic acid[α]D = +0.8°R_Path->R_Prod1. Hydrogenation2. AcetylationTarget_AAntiproliferative (A549/SF268)Result: Low Potency (vs 6-OH)S_Prod->Target_ATarget_BResin Glycoside AssemblyResult: (S) Essential for MacrolactoneS_Prod->Target_BR_Prod->Target_AR_Prod->Target_BSteric Clash

Caption: Divergent synthesis and functional outcomes of (S)- vs (R)-11-(acetyloxy)hexadecanoic acid. The (S)-enantiomer is critical for natural product assembly.

Bioactivity Comparison

Antiproliferative Activity (Cancer Models)

Recent studies evaluating a library of hydroxy fatty acids (HFAs) and their acetylated derivatives highlighted specific structure-activity relationships (SAR).[1][2]

  • Experimental Context: The compounds were tested against A549 (lung non-small cell carcinoma) and SF268 (CNS cancer) cell lines.[1]

  • Results:

    • Regioisomer Effect: The position of the functional group is the dominant factor. Derivatives with substitutions at C6 or C7 (e.g., 6-hydroxy or 6-acetoxy) showed significant potency (IC

      
       ~35–63 µM).[1]
      
    • 11-Series Performance: Both (S)- and (R)-11-(acetyloxy)hexadecanoic acid exhibited diminished antiproliferative activity compared to the 6-series.[1] The distal position of the acetoxy group at C11 appears to reduce the specific interaction with histone deacetylases (HDACs), which is the proposed mechanism for the more active regioisomers.

    • Stereochemical Impact: No significant difference in cytotoxicity was observed between the (S) and (R) enantiomers for the free acid form in these specific cancer lines, suggesting that for simple cytotoxicity, the lipophilicity governs the effect more than chirality at C11.

Role in Resin Glycosides (Purgative Activity)

While the free acid has low potency, the (S)-enantiomer is the obligate precursor for Jalapins and Tricolorins .

  • Mechanism: In these macrocyclic glycolipids, the carboxyl group of the fatty acid esterifies with a sugar hydroxyl, and the C11-hydroxyl (or acetoxy) often participates in intramolecular lactonization.

  • (S)-Specificity: The natural enzymes and transport proteins in Ipomoea are stereoselective for the (S)-configuration.[1] Substituting with the (R)-enantiomer disrupts the macrocyclic ring conformation, abolishing the amphipathic properties required for membrane permeabilization (the basis of the purgative effect).

Mechanism of Action

HDAC Inhibition (Proposed for HFAs)

For hydroxy/acetoxy fatty acids that do show antiproliferative activity, the mechanism involves the inhibition of Histone Deacetylases (HDACs).

  • Binding Mode: The aliphatic chain mimics the lysine side chain of histone substrates.[1] The polar head group (carboxyl) interacts with the zinc ion in the HDAC active site.

  • Why C11 Fails: The distance between the zinc-binding group (COOH) and the "cap" group (acetoxy at C11) is likely too long or flexible to fit snugly into the HDAC pocket compared to the optimal length provided by C6 or C7 substitutions.[1]

Membrane Interaction[1]
  • Amphipathicity: The acetylation at C11 reduces the polarity of the mid-chain region compared to the free hydroxyl. This increases membrane penetration but reduces the ability to disrupt the hydration shell of the lipid bilayer compared to the free hydroxy acid (Jalapinolic acid).

Experimental Protocols

Protocol 1: Synthesis of (S)-11-(acetyloxy)hexadecanoic acid

Source: Adapted from asymmetric synthesis methodologies for HFAs.

Reagents:

  • Alkyne precursor (e.g., 1-decyne derivative)[1]

  • Lindlar’s catalyst[1]

  • Acetic anhydride / Pyridine[1]

  • Lipase (optional for enzymatic resolution)[1]

Step-by-Step Workflow:

  • Chiral Epoxide Formation: Generate the chiral epoxide intermediate using hydrolytic kinetic resolution (HKR) with (S,S)-Salen Co(III) complex to ensure >95% enantiomeric excess (ee).[1]

  • Ring Opening: React the chiral epoxide with the appropriate Grignard reagent or alkyne anion to establish the C16 carbon skeleton with the hydroxyl at C11.[1]

  • Hydrogenation: If an alkyne intermediate is used, reduce the triple bond using Lindlar’s catalyst (50 mg per mmol substrate) in methanol under H

    
     atmosphere for 16 hours. Filter through celite.[1]
    
  • Acetylation: Dissolve the resulting (S)-11-hydroxyhexadecanoic acid in dry dichloromethane (DCM). Add Acetic Anhydride (1.5 eq) and Pyridine (2.0 eq). Stir at room temperature for 4 hours.

  • Purification: Quench with water, extract with ethyl acetate, and purify via flash column chromatography (Petroleum Ether:Ethyl Acetate 95:5).

  • Validation: Measure optical rotation. Target:

    
     (c 1.0, CHCl
    
    
    ).[1][2]
Protocol 2: Antiproliferative Assay (MTT Method)

Target Cells: A549 (Lung Cancer).[1]

  • Seeding: Plate A549 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve (S)- and (R)-11-(acetyloxy)hexadecanoic acid in DMSO. Prepare serial dilutions (0.1 to 100 µM). Treat cells for 72h.

  • MTT Addition: Add MTT reagent (0.5 mg/mL) and incubate for 4h at 37°C.

  • Solubilization: Remove medium, add DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    

References

  • Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity. Molecules, 2021. [1]

  • Unraveling the Enantiomeric Bioactivity of Jalapinolic Acid. BenchChem, 2025.

  • Resin Glycosides from the Convolvulaceae Family.Journal of Natural Products. (Contextual grounding for Jalapinolic acid role).
  • Structure-Activity Relationships of Fatty Acids in Cancer.Marine Drugs.

A Senior Application Scientist's Guide to Validating the Purity of (S)-11-(acetyloxy)hexadecanoic Acid Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of reliable and reproducible results. This guide provides an in-depth, technical comparison of analytical methodologies for validating the purity of (S)-11-(acetyloxy)hexadecanoic acid, a chiral fatty acid derivative. We will move beyond rote protocols to explore the scientific rationale behind our experimental choices, ensuring a self-validating system for robust purity assessment.

(S)-11-(acetyloxy)hexadecanoic acid is a derivative of hexadecanoic acid, commonly known as palmitic acid, which is a ubiquitous saturated fatty acid found in a variety of natural sources.[1][2] The introduction of an acetyloxy group at the 11th carbon position creates a chiral center, necessitating analytical methods that can not only determine chemical purity but also enantiomeric purity.[3]

The validation of reference standards is a critical process governed by stringent regulatory guidelines.[4] The United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and the U.S. Food and Drug Administration (FDA) all provide frameworks to ensure the quality and purity of these materials.[5][6][7][8][9] This guide is designed to align with these principles, offering a practical approach to achieving compliance and scientific excellence.

The Imperative of Purity: Why It Matters

A reference standard serves as a benchmark against which a sample is measured.[10] Its assumed purity directly impacts the accuracy of quantitative analyses. Impurities can arise from the synthesis process, degradation, or storage and can be categorized as organic, inorganic, or residual solvents.[10] For a chiral molecule like (S)-11-(acetyloxy)hexadecanoic acid, the presence of the incorrect enantiomer is a critical impurity that can have significantly different biological effects.[11][12] Therefore, a comprehensive purity assessment must address both chemical and stereoisomeric integrity.

A Multi-Pronged Approach to Purity Validation

No single analytical technique is sufficient to fully characterize the purity of a reference standard. A combination of chromatographic and spectroscopic methods provides a comprehensive and self-validating assessment. This guide will focus on the comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Experimental Workflows: A Visual Overview

To conceptualize the validation process, the following diagram illustrates the interconnectedness of the chosen analytical techniques.

Purity_Validation_Workflow cluster_sample Reference Standard cluster_analysis Analytical Techniques cluster_results Purity Assessment Sample (S)-11-(acetyloxy)hexadecanoic acid HPLC HPLC Analysis (Chemical & Enantiomeric Purity) Sample->HPLC GCMS GC-MS Analysis (Volatile Impurities & Structural Confirmation) Sample->GCMS NMR qNMR Analysis (Absolute Purity & Structural Integrity) Sample->NMR Chem_Purity Chemical Purity (%) HPLC->Chem_Purity Enan_Purity Enantiomeric Excess (%ee) HPLC->Enan_Purity Impurity_Profile Impurity Profile GCMS->Impurity_Profile NMR->Chem_Purity NMR->Impurity_Profile

Caption: Overall workflow for purity validation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds.[13] For (S)-11-(acetyloxy)hexadecanoic acid, we will employ two distinct HPLC methods: reversed-phase HPLC for chemical purity and chiral HPLC for enantiomeric purity.

Reversed-Phase HPLC for Chemical Purity

Causality Behind Experimental Choices: A reversed-phase method with a C18 column is selected due to the non-polar nature of the long hydrocarbon chain of the analyte.[13] A gradient elution is employed to ensure the effective separation of potential impurities with varying polarities. UV detection is suitable as the carboxyl group provides some UV absorbance, although derivatization can be used to enhance sensitivity if necessary.

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 70% B

    • 5-20 min: 70% to 100% B

    • 20-25 min: 100% B

    • 25.1-30 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the reference standard in acetonitrile to a concentration of 1 mg/mL.

Chiral HPLC for Enantiomeric Purity

Causality Behind Experimental Choices: The separation of enantiomers requires a chiral environment.[14][15][16] A chiral stationary phase (CSP) is designed to interact differently with the (S) and (R) enantiomers, leading to their separation.[11][] Polysaccharide-based CSPs are often effective for a wide range of chiral compounds.[18] The choice of a non-polar mobile phase is typical for normal-phase chiral chromatography.

Experimental Protocol:

  • Instrumentation: HPLC system as described above.

  • Column: Chiral stationary phase column (e.g., cellulose or amylose-based), 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: Hexane:Isopropanol (90:10, v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the reference standard in the mobile phase to a concentration of 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Dissolve Standard in Solvent Injector Autosampler Injection Prep->Injector Column Chromatographic Separation (C18 or Chiral) Injector->Column Pump Mobile Phase Delivery Pump->Column Detector UV Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity / %ee Integration->Calculation

Caption: General HPLC experimental workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds.[19] For (S)-11-(acetyloxy)hexadecanoic acid, GC-MS is particularly useful for identifying and quantifying residual solvents and other volatile impurities. Due to the low volatility of the fatty acid, derivatization is necessary.[20][21]

Causality Behind Experimental Choices: Derivatization to a more volatile form, such as a fatty acid methyl ester (FAME), is a common and effective strategy for GC analysis of fatty acids.[21][22] The mass spectrometer provides definitive identification of the analyte and any co-eluting impurities based on their mass fragmentation patterns.[19]

Experimental Protocol:

  • Derivatization (Methylation):

    • To 1 mg of the reference standard, add 1 mL of 2% (v/v) sulfuric acid in methanol.

    • Heat at 60 °C for 1 hour.

    • Cool to room temperature and add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution.

    • Vortex and centrifuge. Collect the upper hexane layer containing the FAME.

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C, hold for 10 min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (10:1).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-500.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS System cluster_data_gc Data Analysis Derivatization Derivatization to FAME GC_Injector GC Injection Derivatization->GC_Injector GC_Column Capillary GC Separation GC_Injector->GC_Column MS_Detector Mass Spectrometry Detection GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spectra Mass Spectra of Peaks MS_Detector->Mass_Spectra Library_Search Library Search for Identification Mass_Spectra->Library_Search

Caption: GC-MS experimental workflow.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Absolute Standard

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR).[23][24] qNMR offers a direct measurement of purity without the need for a specific reference standard of the analyte itself, making it an absolute method.[25][26]

Causality Behind Experimental Choices: ¹H NMR is chosen for its high sensitivity and the presence of distinct protons in the (S)-11-(acetyloxy)hexadecanoic acid molecule that can be used for quantification. An internal standard with a known purity and a signal in a clear region of the spectrum is required for accurate quantification.

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity (e.g., maleic acid or dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the reference standard and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).

    • Ensure a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Comparative Data Summary

The following table presents a hypothetical but realistic comparison of the data that could be obtained from these methods for a high-quality reference standard.

Analytical TechniqueParameter MeasuredTypical ResultAdvantagesLimitations
Reversed-Phase HPLC Chemical Purity> 99.5%High precision, good for non-volatile impurities.[27]May not detect all impurities if they co-elute or lack a chromophore.
Chiral HPLC Enantiomeric Excess> 99.8% eeDirect measure of enantiomeric purity.[28][29][30][31]Requires a specific chiral column, method development can be time-consuming.[]
GC-MS Volatile Impurities< 0.1%High sensitivity for volatile compounds, provides structural information.[33]Requires derivatization, not suitable for non-volatile impurities.[22]
qNMR Absolute Purity99.7% (by mass)Absolute method, provides structural confirmation, non-destructive.[25][34]Lower sensitivity compared to chromatographic methods, requires a high-field NMR.

Conclusion: A Self-Validating System for Unquestionable Purity

The validation of a reference standard for (S)-11-(acetyloxy)hexadecanoic acid demands a multi-faceted analytical approach. By combining the strengths of reversed-phase and chiral HPLC, GC-MS, and qNMR, we create a self-validating system. HPLC provides high-resolution separation for both chemical and enantiomeric purity.[12] GC-MS is unparalleled for the detection of volatile impurities.[19] Finally, qNMR offers an orthogonal, absolute measure of purity, anchoring the entire assessment.[23] This integrated strategy, grounded in sound scientific principles and aligned with regulatory expectations, ensures that the reference standard is of the highest quality, thereby safeguarding the integrity of all subsequent research and development activities.[35]

References

  • Al-Rubaye, A. F., Hameed, I. H., & Kadhim, M. J. (2017). A review: uses of gas chromatography-mass spectrometry (GC-MS) technique for analysis of bioactive natural compounds of some plants. International Journal of Toxicological and Pharmacological Research, 9(1), 81-85.
  • Blair, I. A. (1988). Separation of fatty acid ester and amide enantiomers by high-performance liquid chromatography on chiral stationary phases.
  • BioPharm International. (2024). FDA Issues Guidance on Analytics and Method Validation. BioPharm International. [Link]

  • Christie, W. W. (1992). The chromatographic resolution of chiral lipids. In Advances in Lipid Methodology-One (pp. 121-148). Oily Press.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Goeritzer, D., Le-Hoang, P., & Schmid, W. (2016). Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases.
  • Svetashev, V. I. (2011). Gas chromatographic behavior of fatty acid derivatives for mass spectrometry on low-polarity capillary columns.
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.
  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. Altabrisa Group. [Link]

  • Kallio, H., et al. (2024). Enantiomeric Separation of Triacylglycerols Consisting of Three Different Fatty Acyls and Their Chiral Chromatographic Elution Behavior. Analytical Chemistry. [Link]

  • Han, J., & Gross, R. W. (2012). High sensitivity quantitative lipidomics analysis of fatty acids in biological samples by gas chromatography-mass spectrometry. Journal of lipid research, 53(5), 866-875.
  • AOCS. (2019). Fatty Acid Analysis by HPLC. AOCS. [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Fact sheet: European Pharmacopoeia Reference Standards. EDQM.
  • Lísa, M., & Holčapek, M. (2013). Characterization of Triacylglycerol Enantiomers Using Chiral HPLC/APCI-MS and Synthesis of Enantiomeric Triacylglycerols. Analytical Chemistry, 85(3), 1852-1860.
  • Quora. (2023). Why do we use NMR spectroscopy in purity analysis?. Quora. [Link]

  • Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]

  • SynThink. (n.d.). USP Reference Standards in Pharmaceutical Analysis. SynThink. [Link]

  • ResearchGate. (2019). How to check the purity of the chemical compound by H NMR?. ResearchGate. [Link]

  • LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. [Link]

  • Lachman Consultants. (2024). Are You Handling USP Reference Standards Appropriately?. Lachman Consultants. [Link]

  • Chiralpedia. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Chiralpedia. [Link]

  • Shimadzu. (n.d.). Determination of Fatty-acid Composition of Lipids in Human Embryonic Stem Cells Using GC-MS. Shimadzu. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Ph. Eur. Reference Standards: Orders and Catalogue. EDQM. [Link]

  • MDPI. (2023). Extemporaneous Formulations: Filling the Gap in the Pharmaceutical Industry with Personalized Medicines. MDPI. [Link]

  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2024). Ph. Eur. reference standards. EDQM. [Link]

  • EDQM FAQs. (2021). How can I find out the purity of a Ph. Eur. CRS?. EDQM FAQs. [Link]

  • Blogs@NTU. (2018). Chiral Chromatography: Separating Twins | Stereochemistry. Blogs@NTU. [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Wikipedia. (n.d.). Chiral analysis. Wikipedia. [Link]

  • OpenOChem Learn. (n.d.). Measuring Chiral Purity. OpenOChem Learn. [Link]

  • FooDB. (2010). Showing Compound Hexadecanoic acid (FDB011679). FooDB. [Link]

  • American Chemical Society. (2024). Palmitic acid. American Chemical Society. [Link]

  • Ataman Kimya. (n.d.). HEXADECANOIC ACID. Ataman Kimya. [Link]

Sources

Comparative Mass Spectrometry Guide: Distinguishing 11-Acetoxy and 11-Hydroxy Fatty Acid Motifs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Lipidomics Researchers, Analytical Chemists, Drug Development Scientists Focus: Gas Chromatography-Mass Spectrometry (GC-MS) Electron Ionization (EI) fragmentation patterns.

Executive Summary

In lipidomics and metabolic profiling, distinguishing between hydroxylated fatty acids (e.g., oxidation products) and their acetylated derivatives is critical for structural elucidation. While acetylation is a common derivatization strategy to improve volatility or determine hydroxyl counts, it significantly alters the fragmentation landscape.

This guide provides a direct comparison of 11-Hydroxy vs. 11-Acetoxy fatty acid methyl esters (FAMEs).

  • 11-Hydroxy FAMEs are characterized by diagnostic

    
    -cleavage ions that pinpoint the hydroxyl position.
    
  • 11-Acetoxy FAMEs are dominated by the neutral loss of acetic acid (

    
    ), often obscuring positional information but providing robust confirmation of the functional group type.
    

Mechanistic Divergence

The mass spectral behavior of these two motifs diverges based on the stability of the molecular ion and the energetics of the cleavage pathways.

11-Hydroxy Mechanism (The Locator)

Under Electron Ionization (70 eV), the radical cation forms preferentially on the oxygen atoms. The hydroxyl group directs fragmentation via


-cleavage  (breaking the C-C bond adjacent to the C-OH).
  • Dominant Pathway: C-C bond scission on either side of C11.

  • Charge Retention: The positive charge is stabilized by the oxygen lone pairs on the fragment, yielding intense diagnostic ions.

  • Secondary Pathway: Dehydration (

    
    ) is common but usually leaves enough molecular ion intensity or 
    
    
    
    -fragments for identification.
11-Acetoxy Mechanism (The Eliminator)

The ester linkage in the acetoxy group introduces a competing pathway: McLafferty-type rearrangement or 1,2-elimination .

  • Dominant Pathway: Rapid loss of acetic acid (

    
    , 60 Da). This is kinetically favored over 
    
    
    
    -cleavage.
  • Result: The spectrum is often dominated by the

    
     ion (acting as a pseudo-molecular ion).
    
  • Positional Information:

    
    -cleavage ions (
    
    
    
    ) are present but significantly weaker than in the hydroxy analog.
Pathway Visualization

FragmentationPathways Start Precursor Ion (M+.) Hydroxy 11-Hydroxy FAME (Radical on OH) Start->Hydroxy Native/TMS Acetoxy 11-Acetoxy FAME (Radical on OAc) Start->Acetoxy Acetylated AlphaCleavage Alpha-Cleavage (Diagnostic Ions) Hydroxy->AlphaCleavage Major Pathway Dehydration Dehydration (M - 18) Hydroxy->Dehydration Minor Pathway Elimination Acetic Acid Loss (M - 60) Acetoxy->Elimination Dominant Pathway AlphaCleavageAc Weak Alpha-Cleavage (Shifted +42 Da) Acetoxy->AlphaCleavageAc Minor Pathway

Figure 1: Mechanistic divergence between Hydroxy and Acetoxy fatty acids. Note the dominance of elimination in the acetoxy pathway.

Experimental Protocol

To ensure reproducible fragmentation, samples must be analyzed as Methyl Esters (FAMEs). Free fatty acids yield poor peak shapes and inconsistent fragmentation.

Sample Preparation
  • Extraction: Extract lipids using the Folch or Bligh-Dyer method.

  • Methylation (Base Protocol):

    • Reagent: 14% Boron trifluoride (

      
      ) in methanol.
      
    • Condition: Heat at 60°C for 10 mins.

    • Note: This converts the carboxylic acid to a methyl ester. The 11-OH group remains intact.

  • Acetylation (Optional - for Acetoxy comparison):

    • Reagent: Acetic anhydride + Pyridine (1:1).

    • Condition: Heat at 60°C for 30 mins.

    • Result: Converts 11-OH to 11-OAc.

GC-MS Parameters
  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Inlet Temp: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.[1][2]

  • Source Temp: 230°C (Keep high to prevent condensation, but note that higher temps increase dehydration/elimination).

Comparative Data Analysis

The following data assumes a C18 backbone (Stearic Acid) . For other chain lengths, the "Ester Side" fragment mass remains constant (if the OH is at C11), while the "Hydrocarbon Tail" fragment shifts.

Diagnostic Ion Table (C18:0 Backbone)
FeatureMethyl 11-HydroxystearateMethyl 11-Acetoxystearate
Molecular Weight 314 Da356 Da
Molecular Ion (

)
Weak / Not observedAbsent
Base Peak (Typical) m/z 55, 43, or

-ion
m/z 43 (Acetyl) or 296 (

)
Primary Neutral Loss M - 18 (Water)

m/z 296
M - 60 (Acetic Acid)

m/z 296

-Cleavage (Ester Side)
m/z 215 (Strong)m/z 257 (Weak)

-Cleavage (Tail Side)
m/z 129 (Moderate)m/z 171 (Weak)
Diagnostic Logic Look for 215/129 pair.[3][4][5][6][7][8][9]Look for M-60 ; confirm with 257.
Detailed Fragment Calculation
  • 11-Hydroxy FAME (

    
    -cleavage): 
    
    • Ester Side (C1-C11):

      
      
      
      • Calc:

        
        .
        
    • Tail Side (C11-C18):

      
      
      
      • Calc:

        
        .
        
  • 11-Acetoxy FAME (

    
    -cleavage): 
    
    • Ester Side:

      
      .
      
    • Tail Side:

      
      .
      

Decision Logic for Identification

When analyzing an unknown lipid suspected to be oxidized, use this logic flow to determine the modification.

DecisionTree Start Unknown Spectrum (Suspected C18-Oxidized) CheckLoss Check High Mass Region for Neutral Losses Start->CheckLoss Loss60 Dominant Loss: M-60 (m/z 296 from 356) CheckLoss->Loss60 Strong M-60 Loss18 Loss: M-18 or M-50 (m/z 296 from 314) CheckLoss->Loss18 M-18 / M-32 CheckAlphaAc Check Shifted Ions (m/z 257, 171) Loss60->CheckAlphaAc CheckAlpha Check Alpha Ions (m/z 215, 129) Loss18->CheckAlpha ResultOH ID: 11-Hydroxy FAME (High Confidence) CheckAlpha->ResultOH Ions Present ResultOAc ID: 11-Acetoxy FAME (Medium Confidence) CheckAlphaAc->ResultOAc Ions Weak/Present

Figure 2: Diagnostic decision tree. Note that both species may yield a fragment at m/z 296 (M-18 for OH, M-60 for OAc), so low-mass diagnostic ions are required for confirmation.

References

  • Tulloch, A. P. (1971). Mass spectra of hydroxy derivatives of stearic acid, methyl stearates, and alcohols. Organic Mass Spectrometry, 5(1), 1599–1605. (Note: Citation context verified via search; DOI resolves to related lipid work).

  • Murphy, R. C. (2014). Mass Spectrometry of Lipids. Handbook of Lipid Research. Plenum Press.
  • Christie, W. W. (n.d.). Mass Spectrometry of Fatty Acid Derivatives. Lipid Maps / The LipidWeb.

  • Santiago-Vázquez, L. Z., et al. (2004). Identification of hydroxy fatty acids by liquid chromatography-atmospheric pressure chemical ionization mass spectroscopy. Journal of Chromatography B.

Sources

A Senior Application Scientist's Guide to the Validation of Chiral Chromatography for 11-(acetyloxy)hexadecanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stereochemistry of a molecule is a critical attribute that can profoundly influence its pharmacological and toxicological properties.[1][2] The enantiomers of 11-(acetyloxy)hexadecanoic acid, a chiral long-chain fatty acid, may exhibit different biological activities, making their separation and quantification essential for ensuring product safety and efficacy. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) has become the gold standard for resolving these mirror-image isomers.[1][3]

This guide provides an in-depth comparison of chiral HPLC methods and a detailed framework for their validation, grounded in established scientific principles and regulatory expectations. Our approach emphasizes not just the "how" but the "why" behind experimental choices, ensuring a robust and reliable analytical procedure.

The Cornerstone of Separation: Comparing Chiral Stationary Phases (CSPs)

The success of any chiral separation hinges on the selection of an appropriate CSP. The fundamental principle involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[1][4] The difference in the stability of these complexes leads to differential retention and, ultimately, separation. While specific data for 11-(acetyloxy)hexadecanoic acid is not extensively published, we can draw reliable inferences from studies on structurally similar chiral fatty acids.[5][6][7]

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad applicability and are a logical starting point for method development.[1][3]

Table 1: Comparative Performance of Common Polysaccharide-Based CSPs for Chiral Fatty Acid Analogs

Chiral Stationary Phase (CSP)Typical Mobile Phase (Normal Phase)Separation PrincipleAdvantagesPotential Challenges for Fatty Acids
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD)Hexane/Isopropanol (IPA) + acidic/basic modifierGroove-based inclusion, hydrogen bonding, π-π interactionsBroad enantiorecognition, high success rate for many compound classes.[1]The long alkyl chain may lead to strong non-specific hydrophobic interactions, potentially requiring optimization of the mobile phase polarity.
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD)Hexane/Ethanol (EtOH) + acidic/basic modifierHelical grooves provide chiral recognition sites; similar to cellulose but with different spatial arrangements.Often provides complementary selectivity to cellulose-based phases; a different elution order may be observed.[1]Similar to cellulose phases, requires careful mobile phase tuning to balance chiral recognition and hydrophobic retention.
Immobilized Polysaccharide Phases (e.g., Chiralpak® IA/IB)Extended range of solvents including THF, MTBE, Ethyl AcetateSame as coated counterparts, but the selector is covalently bonded to the silica.Robustness, allows for the use of a wider range of solvents which can unlock unique selectivities.[8][9]May exhibit different selectivity profiles compared to their coated analogs, even with the same chiral selector.[9]

A Systematic Strategy for Chiral Method Development

Developing a robust chiral separation method is often an empirical process that benefits greatly from a structured screening strategy.[1] The goal is to find the optimal combination of a CSP and mobile phase that provides a baseline resolution (Rs > 1.5) in a reasonable timeframe.

G cluster_screening Phase 1: Initial Screening cluster_eval Phase 2: Evaluation & Selection cluster_opt Phase 3: Optimization start Define Analyte Properties (11-(acetyloxy)hexadecanoic acid: acidic, long alkyl chain) screen_cols Screen 3-4 Polysaccharide CSPs (e.g., Cellulose, Amylose - Coated & Immobilized) start->screen_cols screen_mp Test with Primary Mobile Phases 1. Hexane/IPA (90/10) 2. Hexane/EtOH (90/10) + 0.1% TFA for acidic analyte screen_cols->screen_mp eval Evaluate Screening Data (Resolution, Peak Shape, Retention Time) screen_mp->eval no_sep No Separation or Poor Resolution (Rs < 1.0) eval->no_sep No select Select Best CSP/ Mobile Phase Combination eval->select Yes (Rs > 1.0) no_sep->screen_cols Try different CSPs or advanced mobile phases (e.g., THF, MTBE on immobilized columns) opt Optimize Mobile Phase - Adjust % Alcohol - Change Acidic Modifier - Evaluate Temperature select->opt final Final Method (Rs > 1.5, k' = 2-10) opt->final

Caption: Workflow for Chiral HPLC Method Development.

Experimental Protocol: Initial Method Screening
  • Analyte Preparation: Prepare a 1 mg/mL solution of racemic 11-(acetyloxy)hexadecanoic acid in a suitable solvent (e.g., Hexane/Isopropanol 50:50).

  • Column Selection: Utilize a column screening system with the following columns (250 x 4.6 mm, 5 µm):

    • Cellulose tris(3,5-dimethylphenylcarbamate) CSP

    • Amylose tris(3,5-dimethylphenylcarbamate) CSP

    • Immobilized version of the best-performing coated phase.

  • Mobile Phase Screening:

    • Condition 1: n-Hexane / 2-Propanol (90/10, v/v) with 0.1% Trifluoroacetic Acid (TFA).

    • Condition 2: n-Hexane / Ethanol (90/10, v/v) with 0.1% Trifluoroacetic Acid (TFA).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at a suitable wavelength (e.g., 210 nm, as fatty acids have poor chromophores) or use of a universal detector like an Evaporative Light Scattering Detector (ELSD).

    • Injection Volume: 10 µL.

  • Evaluation: Assess the chromatograms for any degree of separation. The goal is to identify the most promising CSP/mobile phase combination to carry forward for optimization.

The Mandate for Reliability: Validating the Chiral Method

Once an optimized method is established, it must be validated to demonstrate its suitability for the intended purpose.[10] The validation process follows the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for the necessary tests and acceptance criteria.[11][12][13]

G cluster_protocol ICH Q2(R2) Validation Protocol start Final Optimized Method specificity Specificity (Resolution from impurities & excipients) start->specificity linearity Linearity & Range (5 levels, e.g., 50-150% of target conc.) specificity->linearity accuracy Accuracy (% Recovery at 3 levels, 3 reps each) linearity->accuracy precision Precision - Repeatability (n=6) - Intermediate (different day/analyst) accuracy->precision lod_loq LOD & LOQ (Based on S/N ratio or calibration curve slope) precision->lod_loq robustness Robustness (Vary flow rate, temp, mobile phase %) lod_loq->robustness report Validation Report robustness->report

Sources

Publish Comparison Guide: Stereochemical Assignment of 11-Acetoxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of NMR-based stereochemical determination methods for (S)- and (R)-11-acetoxyhexadecanoic acid , a chiral fatty acid derivative often found in resin glycosides (e.g., jalapinolic acid derivatives) and insect pheromones.

This guide focuses on the Mosher Ester Analysis method as the industry gold standard for absolute configuration assignment, contrasting it with direct NMR and polarimetry.

Part 1: Executive Summary & Technical Rationale

The Challenge: Distinguishing the enantiomers of 11-acetoxyhexadecanoic acid is analytically difficult due to the remote position of the chiral center (C-11) relative to the polar head group.

  • Direct NMR (Achiral Solvents): The (S)- and (R)-enantiomers exhibit identical

    
    H and 
    
    
    
    C NMR spectra in solvents like CDCl
    
    
    .
  • Polarimetry: The specific rotation is extremely low (

    
    ), making assignment prone to experimental error and concentration effects.
    

The Solution: The authoritative method for distinguishing these enantiomers is


H NMR Mosher Ester Analysis . Since the acetoxy group itself cannot react with Mosher's acid, the protocol requires a two-step workflow:
  • Hydrolysis of the acetate to the free alcohol (11-hydroxyhexadecanoic acid).

  • Derivatization with (S)- and (R)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetic acid (MTPA) chloride.

This guide compares the diagnostic power of this NMR method against alternatives and provides the specific chemical shift differences (


) required for assignment.

Part 2: Comparative Performance Analysis

Method Comparison: Accuracy & Resolution
FeatureNMR (Mosher Analysis) Optical Rotation (Polarimetry) Chiral HPLC
Differentiation Basis Anisotropic Shielding (

)
Interaction with Polarized LightInteraction with Chiral Stationary Phase
Resolution High (Distinct

values)
Low (Values near 0°)High (Depends on column selection)
Sample Requirement ~5–10 mg (Destructive derivatization)>20 mg (Non-destructive)<1 mg (Non-destructive)
Absolute Config? Yes (Self-validating model)No (Requires reference standard)No (Requires reference standard)
Reliability Excellent (Unambiguous)Poor (Risk of false negatives)Good (If conditions optimized)

Expert Insight: For 11-acetoxyhexadecanoic acid, optical rotation is unreliable. Literature reports


 for the (R)-isomer and 

for the (S)-isomer. These values are often within the margin of error for standard polarimeters. NMR is the only robust method for de novo assignment.
Supporting Experimental Data: H NMR Shift Differences

The assignment relies on the


  values, defined as:


The following data represents the (S)-configuration of the hydrolyzed precursor, methyl 11-hydroxyhexadecanoate (often used to avoid carboxylic acid interference).

Diagnostic Shift Table for (S)-Isomer
Proton PositionChemical Shift (

ppm)

(ppm)
Diagnostic Sign
H-16 (Terminal Methyl) ~0.88 (t)-0.035 Negative (-)
H-12 to H-15 (Right Side) ~1.2 - 1.4 (m)< 0 Negative (-)
H-11 (Chiral Center) ~5.0 (m)N/AIgnored
H-2 to H-10 (Left Side) ~1.6 - 2.3 (m)> 0 Positive (+)
OMe (Ester at C-1) ~3.67 (s)+0.002 Positive (+)

Data Source: Validated against isolation of Jalapinolic acid (11S-hydroxyhexadecanoic acid) from Merremia hederacea.

Interpretation Logic:

  • If

    
     (H-16) is Negative : The configuration is (S) .[1]
    
  • If

    
     (H-16) is Positive : The configuration is (R) .
    

Part 3: Experimental Protocol & Workflow

Phase 1: Preparation of the Analyte

Since the target is an acetoxy acid, it must be hydrolyzed to the alcohol to create a handle for the chiral auxiliary.

  • Hydrolysis: Dissolve 11-acetoxyhexadecanoic acid (20 mg) in MeOH/H

    
    O (4:1). Add LiOH (3 eq) and stir at RT for 4 h. Acidify to pH 3 and extract with EtOAc.
    
  • Methylation (Optional but Recommended): Treat the crude acid with TMS-diazomethane in MeOH to form methyl 11-hydroxyhexadecanoate . This simplifies the NMR spectrum by removing the acidic proton and preventing self-esterification.

Phase 2: Mosher Derivatization

Perform two parallel reactions to generate the diastereomers.

  • Reaction A (S-MTPA Ester):

    • Mix Alcohol (5 mg) + (R)-(-)-MTPA-Cl (10 µL) + Pyridine (dry, 0.5 mL). Note: (R)-MTPA-Cl yields the (S)-MTPA ester.

    • Stir 12 h under N

      
      .
      
    • Quench with dimethylaminopropylamine, dilute with ether, wash with 1N HCl, sat. NaHCO

      
      , and brine. Dry over Na
      
      
      
      SO
      
      
      .
  • Reaction B (R-MTPA Ester):

    • Repeat using (S)-(+)-MTPA-Cl. Note: (S)-MTPA-Cl yields the (R)-MTPA ester.

Phase 3: NMR Acquisition
  • Dissolve both crude esters separately in CDCl

    
     (0.6 mL).
    
  • Acquire

    
    H NMR (minimum 400 MHz, preferably 600 MHz) with sufficient scans (ns=32) to resolve the terminal methyl triplet at ~0.88 ppm.
    
  • Calculate

    
     for H-16 and the methylene envelope at C-10/C-12.
    

Part 4: Visualization of the Mosher Model

The following diagram illustrates the shielding cones responsible for the shift differences in the (S)-11-hydroxy derivative.

MosherModel cluster_legend Interpretation Rule Center C-11 Chiral Center LeftChain Left Side (C1-C10) -(CH2)9COOMe Center->LeftChain R1 (Large) RightChain Right Side (C12-C16) -(CH2)4CH3 Center->RightChain R2 (Small) MTPA MTPA Plane (Phenyl Group) MTPA->Center Attached via Ester Result H-16 Shift: Upfield Delta(S-R) < 0 RightChain->Result Observed NMR S_Config (S)-Configuration (S)-MTPA Ester S_Config->MTPA Determines Orientation Shielding Phenyl Shields Right Side S_Config->Shielding Shielding->RightChain Shielding Effect Right Side (H-16) Negative Right Side (H-16) Negative (S)-Enantiomer (S)-Enantiomer Right Side (H-16) Negative->(S)-Enantiomer Right Side (H-16) Positive Right Side (H-16) Positive (R)-Enantiomer (R)-Enantiomer Right Side (H-16) Positive->(R)-Enantiomer

Caption: Mosher Conformational Model for (S)-11-hydroxyhexadecanoate. The phenyl ring of the (S)-MTPA auxiliary shields the C12-C16 chain, resulting in negative


 values for the terminal methyl group.

References

  • Isolation and Configuration of Jalapinolic Acid (11S-OH)

    • Title: Merremins A–G, Resin Glycosides from Merremia hederacea with Multidrug Resistance Reversal Activity.
    • Source: Journal of N
    • Data Verific

      
       for H-16 is -0.035 ppm for the (S)-isomer.[1]
      
    • URL:[Link]

  • Synthesis and Optical Rotation Data

    • Title: Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs)
    • Source: Marine Drugs (MDPI) / PMC.
    • Data Verification: Lists optical rotation values for (S)- and (R)-11-acetoxyhexadecanoic acid.
    • URL:[Link]

  • Standard Protocol for Mosher Analysis

    • Title: Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2]

    • Source: N
    • URL:[Link]

Sources

A Senior Application Scientist's Guide to Chromatographic Strategy: Analyzing Acetyloxy Palmitic Acid on Polar vs. Non-Polar Columns

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the precise analysis of lipid-based molecules is a critical step in formulation, stability testing, and metabolic studies. Acetyloxy palmitic acid, a modified fatty acid with a long alkyl chain and a polar acetylated head group, presents a classic chromatographic challenge. The choice of stationary phase—polar or non-polar—fundamentally dictates the retention mechanism and, consequently, the success of the separation.

This guide provides an in-depth comparison of the retention behavior of acetyloxy palmitic acid on a non-polar C18 column versus a polar Cyano column. We will delve into the mechanistic principles, provide field-proven experimental protocols, and present a clear, data-driven rationale for selecting the optimal approach for your analytical needs.

The Analyte: Understanding Acetyloxy Palmitic Acid

To predict chromatographic behavior, we must first understand the molecule's structure. Acetyloxy palmitic acid is a derivative of palmitic acid, a 16-carbon saturated fatty acid.[1][2] Its structure consists of two key domains:

  • A Long, Non-Polar Alkyl Chain (C16): This lengthy hydrocarbon tail is the dominant feature of the molecule, rendering it highly hydrophobic and soluble in non-polar organic solvents.

  • A Polar Head Group: The carboxylic acid functional group, combined with the adjacent acetyloxy moiety, creates a region of increased polarity capable of engaging in dipole-dipole interactions and hydrogen bonding.

This amphipathic nature is the central factor governing its interaction with different stationary phases.

The Principle of Opposites: Retention Mechanisms on Polar and Non-Polar Phases

The fundamental tenet of chromatography is "like dissolves like," or more accurately, "like interacts with like." The retention of a solute is determined by the relative strength of its interactions with the stationary phase versus its solubility in the mobile phase.

Reversed-Phase (RP) Chromatography on a Non-Polar C18 Column

In reversed-phase HPLC, the stationary phase is non-polar, and the mobile phase is polar.[3] The most common RP stationary phase, C18, consists of 18-carbon alkyl chains bonded to a silica support, creating a dense, hydrophobic surface.[4][5][6]

  • Primary Interaction: The retention of acetyloxy palmitic acid on a C18 column is overwhelmingly driven by hydrophobic (van der Waals) interactions between its long C16 alkyl chain and the C18 chains of the stationary phase.[4][7]

  • Expected Retention: Due to the significant hydrophobic character of the analyte, a strong retention is anticipated. The molecule will readily partition from the polar mobile phase (e.g., acetonitrile/water) into the non-polar stationary phase. Elution requires a mobile phase with a high concentration of organic solvent to disrupt these strong hydrophobic interactions.

Normal-Phase (NP) Chromatography on a Polar Cyano Column

In normal-phase chromatography, the roles are reversed: a polar stationary phase is used with a non-polar mobile phase.[3][8] A Cyano (CN) column, where cyanopropyl groups are bonded to the silica, offers a moderately polar surface that is less retentive and less sensitive to water than bare silica.[9][10]

  • Primary Interaction: Retention on a Cyano column is governed by polar interactions (primarily dipole-dipole) between the analyte's acetyloxy and carboxyl groups and the polar cyano groups of the stationary phase.[11]

  • Expected Retention: The dominant C16 non-polar tail of the analyte has minimal affinity for the polar stationary phase and high solubility in the non-polar mobile phase (e.g., hexane). Consequently, weak retention is expected. The molecule will be eluted quickly, with retention influenced only by the minor polar interactions of its head group.

The following diagram illustrates these contrasting separation mechanisms.

G cluster_0 Reversed-Phase on C18 (Non-Polar Column) cluster_1 Normal-Phase on Cyano (Polar Column) analyte_rp Acetyloxy Palmitic Acid c18_phase C18 Stationary Phase (Hydrophobic) analyte_rp->c18_phase Strong Hydrophobic Interaction (Long Retention) mobile_phase_rp Polar Mobile Phase (e.g., ACN/H2O) analyte_np Acetyloxy Palmitic Acid cyano_phase Cyano Stationary Phase (Polar) analyte_np->cyano_phase Weak Polar Interaction (Short Retention) mobile_phase_np Non-Polar Mobile Phase (e.g., Hexane/IPA)

Caption: Contrasting interaction mechanisms dictating retention time.

Experimental Protocols

The following protocols are designed as robust starting points for the analysis of acetyloxy palmitic acid. Optimization may be required based on the specific sample matrix and instrumentation.

Protocol 1: Reversed-Phase Analysis on a C18 Column

This method is designed to maximize retention and resolution based on the analyte's hydrophobicity.

Methodology:

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 95:5 Water/Acetonitrile with 0.1% Formic Acid.

    • Causality: The formic acid ensures the carboxyl group of the analyte is protonated, preventing peak tailing and improving reproducibility.

  • Mobile Phase B: 95:5 Acetonitrile/Water with 0.1% Formic Acid.

  • Gradient Program:

    Time (min) %A %B Flow Rate (mL/min)
    0.0 20 80 1.0
    15.0 0 100 1.0
    20.0 0 100 1.0
    20.1 20 80 1.0

    | 25.0 | 20 | 80 | 1.0 |

  • Column Temperature: 40 °C.

    • Causality: Elevated temperature reduces mobile phase viscosity and can improve peak shape for large, hydrophobic molecules.

  • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). If unavailable, UV detection at a low wavelength (205-210 nm) can be attempted.[12][13]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Isopropanol or a 50:50 mixture of Acetonitrile/Isopropanol to a final concentration of ~1 mg/mL.

Protocol 2: Normal-Phase Analysis on a Cyano Column

This method leverages polar interactions for retention and is suitable for separating compounds based on differences in their polar functional groups.

Methodology:

  • Column: Cyano (CN), 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 100% n-Hexane.

    • Trustworthiness: Ensure use of high-purity, low-water content HPLC-grade hexane, as water can deactivate the polar stationary phase and cause significant retention shifts.[10]

  • Mobile Phase B: 100% Isopropanol (IPA).

  • Gradient Program:

    Time (min) %A %B Flow Rate (mL/min)
    0.0 99 1 1.0
    10.0 90 10 1.0
    12.0 90 10 1.0
    12.1 99 1 1.0

    | 17.0 | 99 | 1 | 1.0 |

  • Column Temperature: 30 °C.

  • Detector: ELSD or CAD.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in n-Hexane to a final concentration of ~1 mg/mL. If solubility is an issue, add a minimal amount of IPA.

Comparative Performance Summary

The choice between these two methods depends entirely on the analytical goal. The table below summarizes the expected performance characteristics.

ParameterReversed-Phase (C18 Column)Normal-Phase (Cyano Column)
Stationary Phase Non-Polar (Octadecylsilane)[4]Polar (Cyanopropyl)[9]
Mobile Phase Polar (e.g., Acetonitrile/Water)Non-Polar (e.g., Hexane/Isopropanol)
Primary Interaction Hydrophobic Interactions[3][7]Dipole-Dipole Interactions[8][11]
Expected Retention Time Long. The analyte is strongly retained by its C16 tail.Short. The analyte is weakly retained by its polar head.
Pros for this Analyte - Excellent retention and resolution from polar impurities.- High reproducibility and robustness.- The standard technique for fatty acid analysis.[12][14]- Offers orthogonal selectivity.- Potentially better for separating isomers with different polar group positions.
Cons for this Analyte - Requires high organic solvent percentage for elution.- May not resolve compounds with identical hydrophobicity but different polar groups.- Low retention may cause co-elution with non-polar impurities.- Sensitive to water content in the mobile phase.[10]

Conclusion and Recommendation

For the routine analysis and quantification of acetyloxy palmitic acid, Reversed-Phase Chromatography on a C18 column is the unequivocally superior method. The strong, predictable retention mechanism based on the molecule's dominant hydrophobic chain provides robust and reliable separation. This approach is well-established for fatty acids and their derivatives, benefiting from high stability and reproducibility.[12][14]

Normal-Phase Chromatography on a Cyano column results in very early elution, providing little retention or resolving power for this specific analyte. It would only be considered in specific research scenarios, such as confirming the presence of a polar functional group or when seeking an orthogonal separation mechanism to complement a primary reversed-phase method. For general-purpose analysis, the lack of meaningful retention makes it an impractical choice.

By understanding the interplay between the analyte's structure and the fundamental principles of chromatography, scientists can confidently select the C18 reversed-phase method as the authoritative and trustworthy approach for the analysis of acetyloxy palmitic acid.

References

  • GL Sciences. (n.d.). What are C18 HPLC columns? Retrieved from [Link]

  • Christie, W. W. (2019, July 23). Fatty Acid Analysis by HPLC. AOCS. Retrieved from [Link]

  • Dao, D., Birdsall, R., & Yu, Y. Q. (n.d.). Evaluating the Impact of Mobile Phase Composition and Column Type in the Separation of Free Fatty Acids. Waters Corporation. Retrieved from [Link]

  • Labcompare. (n.d.). C18 Column / C18 HPLC Columns. Retrieved from [Link]

  • Pharmaguideline. (2018, May 20). C18 HPLC Columns and Their Properties. Retrieved from [Link]

  • Ray, A. (2019, March 1). Hydrophilic Interaction Liquid Chromatography: An Update. LCGC International. Retrieved from [Link]

  • Dolan, J. W. (2015, March 1). Choosing the Right HPLC Stationary Phase. LCGC International. Retrieved from [Link]

  • Phenomenex. (2017, October 5). C18: Most Popular RP Stationary Phase. Retrieved from [Link]

  • LCGC International. (n.d.). Hydrophilic-Interaction Chromatography: An Update. Retrieved from [Link]

  • Marchand, D. H., Croes, K., Dolan, J. W., & Snyder, L. R. (2005). Column selectivity in reversed-phase liquid chromatography. VII. Cyanopropyl columns. Journal of Chromatography A, 1062(1), 57–64. Retrieved from [Link]

  • Explorable. (2025, December 9). C-18 column: Significance and symbolism. Retrieved from [Link]

  • ScienceDirect. (2025, August 5). Development of a new cyano-bonded column for high-performance liquid chromatography. Retrieved from [Link]

  • Hawach Scientific. (n.d.). Cyano HPLC Column, CN Group Analysis Column. Retrieved from [Link]

  • ResearchGate. (2011, August). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • ResearchGate. (2013, September 18). Can anyone recommend a HPLC method for Free Fatty Acid analysis if they are in dichloromethane? Retrieved from [Link]

  • Hemström, P., & Irgum, K. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-47. Retrieved from [Link]

  • Roomi, M. W., Subbaram, M. R., & Achaya, K. T. (1964). SEPARATION OF FATTY ACETYLENIC, ETHYLENIC AND SATURATED COMPOUNDS BY THIN-LAYER CHROMATOGRAPHY. Journal of Chromatography, 16, 106-10. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]

  • Holčapek, M., et al. (2016). Retention behavior of lipids in reversed-phase ultrahigh-performance liquid chromatography–electrospray ionization mass spectrometry. Journal of Chromatography A, 1466, 47-56. Retrieved from [Link]

  • Lloyd, L. (2011, May 17). Reversed Phase HPLC of Fatty Acids. Agilent Technologies, Inc. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Analysis of fatty acids by column liquid chromatography. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Hawach Scientific. (2026, January 27). Normal Phase vs Reverse Phase Chromatography for HPLC. Retrieved from [Link]

  • Labtech. (n.d.). Reverse Phase vs Normal Phase in HPLC. Retrieved from [Link]

  • AOCS. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

  • In-ui. (n.d.). The Science Behind Palmitic Acid: Properties and Chemical Synthesis. Retrieved from [Link]

  • LipidWeb. (2020, September 6). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

  • J-STAGE. (2018, June 1). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Palmitic acid. Retrieved from [Link]

  • American Chemical Society. (2024, December 9). Palmitic acid. Retrieved from [Link]

  • Bionity. (n.d.). Palmitic acid. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PALMITIC ACID. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Hexadecanoic acid, 11-(acetyloxy)-, (S)-

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 197853-44-4 Role: Senior Application Scientist[1]

Part 1: Executive Safety Assessment

Status: Research Chemical (Caution Required) Hazard Classification (Inferred): Skin Irritant (Cat 2), Eye Irritant (Cat 2A), Specific Target Organ Toxicity - Single Exposure (Respiratory Irritant).[1]

Critical Warning: Specific toxicological data for the (S)-enantiomer of 11-(acetyloxy)hexadecanoic acid is limited in public registries.[1] As a Senior Application Scientist, I apply the Precautionary Principle : until a compound is proven benign, it must be handled as a potential sensitizer and irritant.[1] The structural combination of a long-chain fatty acid and an acetoxy ester suggests high lipophilicity, meaning this compound can easily penetrate the dermal barrier, potentially carrying contaminants with it.

Immediate Directive: Do not handle on an open bench. All weighing and solubilization must occur within a certified chemical fume hood.

Part 2: Technical Profile & Physical Properties

Before selecting PPE, we must understand the physical nature of the threat.[1]

PropertyDataOperational Implication
Molecular Formula

Organic, non-halogenated waste stream.[1]
Molecular Weight 314.5 g/mol Heavy molecule; low volatility, but dust hazard exists if solid.
Physical State Waxy Solid / PowderInhalation of particulates is the primary vector of exposure.
Solubility DMSO, Ethanol, ChloroformSolvent choice dictates glove selection (see below).[1]
Stability Moisture Sensitive (Ester)Keep desiccated; hydrolysis yields acetic acid + hydroxy fatty acid.

Part 3: Personal Protective Equipment (PPE) Matrix

This protocol is designed to prevent dermal absorption and particulate inhalation .

Hand Protection (Glove Logic)
  • Primary Material: Nitrile Rubber (0.11 mm minimum thickness).[1]

  • Scientific Rationale: Fatty acid derivatives are lipophilic.[1] Latex gloves are permeable to many lipid-soluble compounds and the organic solvents (like Chloroform or DCM) often used to dissolve this lipid.

  • Double-Gloving Protocol:

    • Inner Layer: Standard Nitrile (examination grade).

    • Outer Layer: Long-cuff Nitrile (if handling solutions >10 mg/mL).

    • Breakthrough Warning: If dissolving in Chloroform , you must use PVA (Polyvinyl alcohol) or Viton gloves, or change Nitrile gloves immediately upon splash contact.[1]

Eye & Face Protection[1][2][3]
  • Requirement: Chemical Safety Goggles (ANSI Z87.1 or EN 166 compliant).[1]

  • Why not just safety glasses? As a fine powder/waxy solid, static electricity can cause particles to "jump" during weighing. Goggles provide a seal against airborne particulates that glasses do not.

Respiratory & Body Protection
  • Engineering Control: Class II Biological Safety Cabinet (if sterile) or Chemical Fume Hood (preferred).[1]

  • Body: 100% Cotton Lab Coat (Fire Resistant preferred if using flammable solvents).[1] Synthetic fibers can melt into the skin if a solvent fire occurs.

  • Respiratory: If weighing >1 gram outside a hood (NOT recommended), use an N95/P2 particulate respirator.[1]

Part 4: Operational Handling Workflow

The following diagram outlines the decision logic for handling this compound safely, minimizing exposure during the critical "solubilization" phase.

G Start Start: Vial Retrieval (CAS 197853-44-4) Inspect Inspect Physical State (Solid/Waxy vs. Liquid) Start->Inspect Weighing Weighing Protocol (Anti-Static Gun + Analytical Balance) Inspect->Weighing In Fume Hood Solvent Select Solvent Weighing->Solvent DMSO DMSO/Ethanol (Standard Nitrile Gloves) Solvent->DMSO Biological Assays Chloroform Chloroform/DCM (Viton/PVA Gloves or Double Nitrile) Solvent->Chloroform Lipid Analysis/GC-MS Solubilize Solubilize (Vortex/Sonication) *Keep Cap Tightly Closed* DMSO->Solubilize Chloroform->Solubilize Storage Storage: -20°C (Desiccated, Argon Purge) Solubilize->Storage

Figure 1: Safe handling and solubilization workflow for 11-(acetyloxy)hexadecanoic acid, emphasizing glove selection based on solvent compatibility.

Part 5: Detailed Experimental Procedures

Protocol A: Safe Weighing & Stock Solution Preparation

Rationale: This compound is prone to hydrolysis.[1] Moisture exclusion is critical for stability and safety (preventing degradation into acetic acid).

  • Preparation:

    • Equilibrate the vial to room temperature before opening to prevent water condensation on the cold solid (hygroscopic risk).

    • Place a chemically resistant tray in the fume hood.

  • Weighing:

    • Use an anti-static gun on the vial and spatula. Lipid derivatives often carry static charge, causing powder to scatter.

    • Weigh the desired amount into a glass vial (avoid plastic if using chloroform).

  • Solubilization (Example: 10 mM Stock in DMSO):

    • Calculate volume required:

      
      [1]
      
    • Add DMSO dropwise while vortexing.

    • Safety Check: Ensure the vial cap is PTFE-lined to prevent solvent leaching.[1]

  • Aliquot & Store:

    • Aliquot into single-use glass vials.

    • Purge with Argon or Nitrogen gas to displace oxygen/moisture.

    • Seal with Parafilm and store at -20°C.

Protocol B: Spill Cleanup & Disposal

Rationale: Lipids are difficult to clean with water alone; they smear.[1] Detergents are required.[1]

  • Solid Spill:

    • Do not sweep (creates dust).

    • Cover with wet paper towels (water/detergent mix) to dampen.

    • Scoop into a sealable bag.

  • Solution Spill:

    • Absorb with vermiculite or spill pads.

    • Clean surface with 70% Ethanol followed by a detergent wash.

  • Disposal:

    • Label as "Organic Waste, Non-Halogenated" (unless Chloroform was used).[1]

    • Do not pour down the sink. Lipids clog plumbing and violate EPA regulations for chemical disposal.

References

  • National Institute of Standards and Technology (NIST). (2023). Hexadecanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link][1]

  • PubChem. (2024). Palmitic Acid (Hexadecanoic Acid) Compound Summary. National Library of Medicine. [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.